Acoziborole

Catalog No.
S517100
CAS No.
1266084-51-8
M.F
C17H14BF4NO3
M. Wt
367.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acoziborole

CAS Number

1266084-51-8

Product Name

Acoziborole

IUPAC Name

4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide

Molecular Formula

C17H14BF4NO3

Molecular Weight

367.1 g/mol

InChI

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24)

InChI Key

PTYGDEXEGLDNAZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SCYX-7158; SCYX7158; SCYX 7158; Oxaborole; Acoziborole.

Canonical SMILES

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O

The exact mass of the compound Acoziborole is 367.1003 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism & Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Detailed Findings
Primary Molecular Target Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an mRNA processing endonuclease [1] [2] [3].
Mechanistic Action Inhibits CPSF3's endonuclease activity, disrupting trans-splicing and polyadenylation of pre-mRNA. This prevents maturation of individual mRNAs, halting protein synthesis [4] [3].
Key Experimental Evidence CPSF3 overexpression in T. brucei led to a 3-fold increase in the EC50 for the benzoxaborole AN7973. Molecular docking suggests acoziborole's boron atom occupies the enzyme's active site, blocking mRNA substrate processing [4] [3].
Human Pharmacokinetics A single 960 mg oral dose shows a long terminal half-life (t1/2) of 267-411 hours, facilitating single-dose therapy. It is slowly metabolized and predominantly excreted via feces [1].

The following diagram illustrates the cascade of events from drug entry to parasite death.

G This compound This compound Inhibition Inhibition of CPSF3 Active Site This compound->Inhibition Binds to CPSF3 CPSF3 Enzyme (mRNA processing endonuclease) mRNA_Processing Disrupted trans-Splicing & Polyadenylation CPSF3->mRNA_Processing Catalyzes Inhibition->CPSF3 Mature_mRNA Loss of Mature mRNAs mRNA_Processing->Mature_mRNA Protein_Synthesis Halting of Protein Synthesis Mature_mRNA->Protein_Synthesis Parasite_Death Trypanosome Cell Death Protein_Synthesis->Parasite_Death

Key Experimental Evidence & Protocols

Research from multiple groups using different techniques has converged to validate CPSF3 as the primary target.

Experimental Approach Key Findings & Implications
Genetic Validation (Overexpression) Overexpression of T. brucei CPSF3 conferred 3-fold resistance to the benzoxaborole AN7973. This is a classic genetic test that directly identifies a drug target [4] [3].
Proteomic Perturbation Profiling Treatment with this compound caused a reduction in steady-state levels of 92 unique proteins, including CPSF3, confirming disruption of the mRNA processing pathway [5].
In Vitro Resistance Studies Lab-generated resistant parasites did not show changes in CPSF3 transcript levels. Instead, they underwent a transcriptomic shift to a procyclic-/stumpy-like state, suggesting differentiation as an alternative, albeit likely fragile, resistance mechanism [6] [7].

Nuances and Alternative Findings

While CPSF3 inhibition is the dominant mechanism, evidence suggests the mechanism of action may be complex.

  • Potential for Polypharmacology: A 2022 proteomic study concluded that this compound's effects extend beyond CPSF3 inhibition alone, potentially involving multiple cellular targets or pathways [5].
  • Metabolic Consequences: Treatment with this compound and related benzoxaboroles causes an accumulation of metabolites like S-adenosyl methionine, a profile similar to that caused by the methyltransferase inhibitor sinefungin [4] [7]. This may be a downstream effect of splicing disruption or indicate additional metabolic targets.

Drug Development Context

This compound represents a breakthrough for Human African Trypanosomiasis (HAT) treatment. Its long half-life in humans enables a single oral dose to be curative for both stage 1 and stage 2 disease, a significant advantage over previous multi-dose regimens [1] [2]. Its success validates mRNA processing as a viable drug target for kinetoplastid parasites [4].

The experimental data robustly support a model where this compound binds and inhibits CPSF3, disrupting essential mRNA processing and leading to trypanosome death.

References

acoziborole benzoxaborole discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Targeting mRNA Processing

Acoziborole is a benzoxaborole, a class of compounds known for their ability to form stable complexes with diol motifs, such as those found in biological molecules [1]. Its specific mechanism of action involves targeting the Trypanosoma brucei parasite's essential mRNA processing pathway.

  • Primary Molecular Target: The Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) has been genetically and chemically validated as the primary target of this compound and other clinical benzoxaboroles in trypanosomes [2]. CPSF3 is an endonuclease critical for the maturation of messenger RNA (mRNA).
  • Mechanistic Consequences: By inhibiting CPSF3, this compound disrupts trans-splicing, a vital step in gene expression unique to kinetoplastid parasites [3] [2]. This leads to a rapid inhibition of mRNA processing, cessation of protein synthesis, and ultimately, parasite death [3]. Molecular docking studies suggest the drug specifically blocks the active site of the parasite's CPSF3, avoiding the host (human) version of the enzyme, which contributes to its selective toxicity [2].

The following diagram illustrates this mechanism of action and the key experimental evidence that uncovered it.

G Aco This compound CPSF3 Parasite CPSF3 (Endonuclease) Aco->CPSF3 Inhibits Splicing Disruption of mRNA Processing & trans-Splicing CPSF3->Splicing Leads to Death Parasite Death Splicing->Death OverEx • CPSF3 Overexpression  Confers Resistance [2] OverEx->Aco Val • Genetic Validation:  CPSF3 is Essential [2] Val->CPSF3 Mod • Molecular Docking  Shows Active Site Blockade [2] Mod->Aco

Experimental validation of this compound's mechanism of action involved genetic, biochemical, and computational approaches [2].

Discovery and Development Journey

The development of this compound is a result of a targeted, non-profit led effort to address a neglected disease.

  • Lead Optimization: In late 2009, this compound (then known as SCYX-7158) was selected as a pre-clinical candidate from a screening of the Anacor chemical library by DNDi [4]. It was the first new chemical entity to emerge from DNDi's own lead optimization program [4].
  • Clinical Progression: A successful Phase I study in 2015 established the single 960 mg dose, its favorable safety profile, and its long half-life (~400 hours) which allows for prolonged drug exposure from a single dose [4] [5]. This was followed by a pivotal Phase II/III trial (2016-2019) [4].

Clinical Trial Data and Efficacy

The Phase II/III trial demonstrated high efficacy and a favorable safety profile, making this compound a promising tool for disease elimination [6]. The key efficacy results are summarized below.

Patient Cohort Success Rate at 18 Months Statistical Outcome
Late-stage gambiense HAT (n=167) 95.2% (159/167) [6] 95% CI: 91.2% - 97.7% [6]
Early/Intermediate-stage gambiense HAT (n=41) 100% (41/41) [6] 95% CI: 91.4% - 100% [6]
Historical Control (NECT) ~94% (354/376) [6] Jeffreys 95% CI: 91.4% - 96.2% [6]
  • Safety Profile: The treatment was well-tolerated. In the trial, 75% of patients experienced treatment-emergent adverse events, but only 14% were considered drug-related; these were predominantly mild or moderate (e.g., pyrexia and asthenia) [6]. No treatment-related deaths occurred [6].
  • Ongoing and Future Studies: As of early 2025, DNDi is conducting further studies to support the widespread use of this compound. These include the STROGHAT study to evaluate safety in seropositive individuals and the ACOZI-KIDS study to develop a pediatric formulation [4].

Future Perspectives and Related Compounds

The success of this compound has validated the benzoxaborole scaffold and the CPSF3 target for anti-parasitic drug discovery.

  • This compound's Impact: Its single-dose oral regimen eliminates the need for hospitalization and complex drug administration, which is a major stride towards simplifying treatment and achieving the WHO goal of interrupting HAT transmission by 2030 [6].
  • Pipeline Expansion: The benzoxaborole platform is being actively explored for other parasitic diseases. DNDi has entered a collaboration with AN2 Therapeutics to develop AN2-502998, an oral benzoxaborole for chronic Chagas disease, which shares the same CPSF3 inhibitor mechanism of action as this compound [7]. A Phase I study for this compound is underway [7].

References

SCYX-7158 preclinical studies and selection

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro & In Vivo Efficacy Profile

Parameter Details
In Vitro Activity (IC₉₀) ~0.07 μg/mL to 0.37 μg/mL against T. b. brucei, T. b. rhodesiense, and T. b. gambiense [1]
Minimum Inhibitory Concentration (MIC) 0.6 μg/mL ( T. b. brucei S427 strain) [1]
Mammalian Cell Cytotoxicity (L929 mouse cell line) No significant inhibition at concentrations up to 50 μg/mL [1]
Cytochrome P450 Inhibition IC₅₀ >10 μM for human isoforms CYP3A4, CYP1A2, CYP2C19, CYP2C9, CYP2D6 [1]
In Vivo Efficacy (Murine Stage 2 HAT Model) 100% cure rate with 7-day oral dosing at 25 mg/kg/day [1]
Lowest Efficacious Oral Dose 12.5 mg/kg (QD×7 days) in a murine stage 2 model [1] [2]

Pharmacokinetic Properties Across Species

Parameter Mouse Rat Cynomolgus Monkey
Administration Route IV & Oral Oral IV & Oral (NG)
Dose 4.3 mg/kg (IV); 13.4 & 26 mg/kg (Oral) 25 mg/kg 2 mg/kg (IV); 10 mg/kg (NG)
Bioavailability 55% Not explicitly stated 89%
Cmax (Plasma) 6.96 μg/mL (13.4 mg/kg); 9.8 μg/mL (26 mg/kg) 18.2 μg/mL Not explicitly stated
AUC₀–₂₄h (Plasma) 82 h•μg/mL (13.4 mg/kg); 113 h•μg/mL (26 mg/kg) 291 h•μg/mL 78.8 h•μg/mL (IV)
Systemic Clearance (CL) 0.089 L/h/kg (IV) 0.092 L/kg/h (CL/F) 0.022 L/h/kg (IV)
Volume of Distribution (Vdss) 1.69 L/kg (IV) Not explicitly stated 0.656 L/kg (IV)
Elimination Half-Life (t₁/₂) 26.6 h (IV) Not explicitly stated Not explicitly stated

| Brain Exposure (Cmax) (After 25 mg/kg oral dose) | >10 μg/mL | Not explicitly stated | Not explicitly stated | | Brain Exposure (AUC₀–₂₄h) (After 25 mg/kg oral dose) | >100 μg•h/mL | Not explicitly stated | Not explicitly stated | | CSF Exposure (Monkeys) | Not Applicable | Not Applicable | ~5% of plasma concentration [3] |

Table data synthesized from the preclinical pharmacology summary [1] and clinical mass balance study [3]. NG = Nasogastric; IV = Intravenous.

Rationale for Candidate Selection

The selection of SCYX-7158 resulted from the optimization of earlier benzoxaborole compounds [1] [2]. Its superior profile over the predecessor compound, SCYX-6759, is visualized in the following diagram, which maps the key challenges and the strategic solution that led to SCYX-7158.

G Lead Lead Compound: SCYX-6759 Problem1 Insufficient brain exposure (Brain concentration falls below MIC ~12h post-dose) Lead->Problem1 Problem2 Limited efficacy in oral dosing (Required 14-day IP regimen for full cure) Lead->Problem2 Strategy Optimization Strategy: Install substituents at C(3) position of benzoxaborole scaffold Problem1->Strategy Problem2->Strategy Candidate Selected Candidate: SCYX-7158 (C(3)-dimethyl analog) Strategy->Candidate Outcome1 High and sustained brain exposure (Cmax >10 µg/mL, AUC >100 µg•h/mL) Candidate->Outcome1 Outcome2 100% cure in stage 2 murine model with 7-day oral dosing (25 mg/kg) Candidate->Outcome2 Outcome3 Favorable PK: High oral bioavailability, slow clearance, good tissue distribution Candidate->Outcome3

Diagram of the compound optimization path from the lead to the selected candidate.

Detailed Experimental Protocols

The key experiments that established the profile of SCYX-7158 were conducted as follows:

In Vitro Antitrypanosomal Activity and Cytotoxicity [1]
  • Parasite Strains & Culture: Bloodstream-form trypanosomes (T. b. brucei 427, T. b. rhodesiense STIB900, T. b. gambiense 108R) were cultured in HMI-9 medium supplemented with 10% FBS and 10% Serum Plus at 37°C and 5% CO₂ [4] [2].
  • Viability Assay: Compounds were serially diluted in DMSO and incubated with parasites for 72 hours. The IC₉₀ values were determined as the compound concentration that reduced parasite growth by 90%.
  • Mammalian Cell Cytotoxicity: The mouse fibroblast cell line L929 was incubated with compounds for 72 hours to assess general cell toxicity.
In Vivo Efficacy in Murine Stage 2 HAT Model [1]
  • Infection Model: Female Swiss White mice were infected intraperitoneally with T. b. brucei TREU 667. Treatment was initiated 21 days post-infection, after the parasite had established in the CNS.
  • Dosing Regimen: SCYX-7158 was administered orally, once daily for 7 days, at doses ranging from 12.5 to 50 mg/kg. The compound was formulated in 0.4% hydroxyethyl cellulose and 0.5% DMSO.
  • Cure Assessment: Animals were monitored for 180 days post-infection. Cure was defined as the absence of detectable parasites in a tail vein blood sample and survival for the entire observation period.
Pharmacokinetic and Brain Penetration Studies [1]
  • Animal Models: Studies were conducted in uninfected mice, rats, and cynomolgus monkeys.
  • Sample Collection: Following a single oral or intravenous dose, blood/plasma and brain samples were collected at predetermined time points. Brain homogenates were prepared for analysis.
  • Bioanalysis: Concentrations of SCYX-7158 in plasma and brain were determined using validated LC-MS/MS methods. Pharmacokinetic parameters (AUC, Cmax, t₁/₂, etc.) were calculated using non-compartmental analysis.

The collective preclinical data demonstrated that SCYX-7158 (Acoziborole) met the critical need for a safe, effective, and orally available drug to treat the late-stage central nervous system infection of HAT [1] [4] [2]. Based on this strong profile, it was selected to enter preclinical development, with an expected progression to Phase I clinical trials in 2011 [1].

References

acoziborole blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile & BBB Penetration

Acoziborole's ability to reach the central nervous system (CNS) is supported by the following quantitative data:

Parameter Value / Finding Significance / Context
Half-life (t1/2) > 400 hours (approx. 18 days) [1] Prolonged exposure from single dose; supports sustained therapeutic effect [2] [1].
Time to Peak (tmax) 24 to 72 hours [1] Indicates slow absorption and distribution.
Therapeutic Dose 960 mg (single oral dose) [2] [1] Determined from Phase I trials to be safe and tolerable.
BBB Penetration Evidence Detected in cerebrospinal fluid (CSF) [1] Direct evidence of crossing into CNS compartment.
Key Physicochemical Properties pKa = 9.61; logD (pH 7.4) = 3.51 [1] Properties consistent with good membrane permeability.

Experimental Evidence & Protocols

The BBB penetration of this compound has been evaluated through both direct and indirect methods.

  • Direct Evidence from Clinical Studies: In a Phase I clinical trial, cerebrospinal fluid samples were collected from healthy volunteers on Day 5 after administration of a single oral dose of this compound. The detection of the compound in these CSF samples provides direct proof that it can cross the BBB in humans [1].
  • Indirect Evidence from Preclinical and Clinical Efficacy: The high efficacy of this compound in curing patients with late-stage HAT, where the parasite has invaded the CNS, serves as strong indirect evidence of its successful BBB penetration and pharmacological activity in the brain [2] [3].

Mechanism of BBB Penetration

This compound's ability to cross the BBB is attributed to its favorable physicochemical properties, which facilitate passive diffusion across lipid membranes [3] [1]. The diagram below illustrates the workflow for evaluating its BBB penetration.

A This compound Properties B Favorable Physicochemical Profile A->B C Passive Diffusion B->C Enables D Blood-Brain Barrier C->D E CNS Penetration D->E Allows F Clinical Efficacy in Stage 2 HAT E->F Results in

Research Methodologies

Key experimental approaches used to study this compound's BBB penetration include:

  • Phase I Clinical Trial (NCT01533961): This randomized, double-blind, placebo-controlled study in healthy volunteers established the foundational human pharmacokinetic data. The protocol involved collecting blood samples for up to 6 months and CSF samples via lumbar puncture on Day 5 post-dosing to measure drug concentrations [1].
  • Phase II/III Clinical Trial (DNDi): Pivotal trials in adult patients with T.b. gambiense HAT evaluated the efficacy of a single 960 mg oral dose. The successful treatment of patients with late-stage (meningoencephalitic) disease, confirmed after an 18-month follow-up, provides the most critical evidence of effective BBB penetration and CNS activity [2].

Research Implications

This compound represents a significant advancement in HAT therapy. Its favorable safety profile, long half-life, and proven BBB penetration make it a strong candidate for a single-dose oral cure for both stages of gambiense HAT [2] [1]. This profile is particularly valuable for supporting the WHO's elimination goals by enabling simplified treatment in remote, resource-poor settings [2] [4].

References

acoziborole molecular target identification

Author: Smolecule Technical Support Team. Date: February 2026

Primary Molecular Target: CPSF3

Research indicates that the primary target of acoziborole and related veterinary trypanocidal benzoxaboroles is CPSF3 (encoded by gene Tb927.4.1340) [1]. This protein is a key endonuclease in the mRNA processing pathway.

  • Function: CPSF3 is a subunit of the cleavage and polyadenylation specificity factor (CPSF) complex, which is responsible for the cleavage of pre-mRNA at the poly(A) site, a critical step in gene expression [1].
  • Mechanism: Studies suggest that this compound specifically blocks the active site of the parasite's CPSF3, thereby inhibiting mRNA maturation. Molecular docking and gene editing (CRISPR-Cas9) studies have shown that the drug can achieve specificity for the parasite enzyme over the human host's CPSF3 [1].

The following diagram illustrates the proposed mechanism of action where this compound inhibition of CPSF3 disrupts mRNA processing.

architecture A Pre-mRNA B CPSF Complex & Associated Factors A->B Recruits C CPSF3 Endonuclease B->C Activates D Mature mRNA C->D Cleaves E This compound E->C Inhibits

This compound inhibits CPSF3 to block mRNA maturation

Supporting Experimental Evidence

The identification of CPSF3 as the target was achieved and supported by several key experimental approaches, summarized in the table below.

Experimental Approach Key Finding Role in Target Identification/Validation
Massive Parallel Overexpression Screening [1] Overexpression of CPSF3 conferred resistance to this compound. Primary Identification: Served as the initial, key evidence for CPSF3 as the primary drug target.
Genetic Validation (Knockdown) [1] Knockdown of CPSF3 was lethal to trypanosomes. Target Essentiality: Confirmed that CPSF3 is essential for parasite survival, validating it as a good drug target.
Cellular Localization [1] GFP tagging confirmed CPSF3's expected nuclear localization. Contextual Plausibility: Localization was consistent with its role in nuclear mRNA processing.
Molecular Docking & CRISPR-Cas9 [1] This compound was shown to block the CPSF3 active site. Mechanistic Insight: Provided a structural model for how the drug inhibits its target specifically.
In Vitro Resistance Studies [2] Resistant parasites showed transcriptional changes but no CPSF3 mutations. Indirect Support: Suggests complex resistance mechanisms, indirectly supporting CPSF3 as a target whose inhibition triggers broader cellular changes.

Complexities and Alternative Hypotheses

While CPSF3 is strongly supported as the primary target, some research points to a more complex picture of the drug's mode of action.

  • Evidence of Polypharmacology: A 2022 proteomic "cell perturbome" study proposed that this compound's effect may not be due to CPSF3 inhibition alone [3]. The study found that a 6-hour treatment with this compound reduced the steady-state levels of 92 unique proteins, leading to the disruption of multiple cellular processes, including translation and endocytosis [3]. This suggests that this compound may have multiple molecular targets or modes of action (polypharmacology).
  • Alternative Resistance Mechanism: Another study generating an this compound-resistant cell line in vitro found that resistance was not linked to mutations in the CPSF3 gene [2]. Instead, the resistant parasites exhibited a transcriptomic profile resembling a non-dividing, insect-stage-like form, suggesting that developmental changes could be an alternative pathway to resistance [2].

Detailed Experimental Workflow for Target Identification

The most direct evidence for CPSF3 as the target came from a target deconvolution approach using a high-coverage overexpression library [1] [4]. The workflow is detailed below.

architecture A Create Genomic Library (T. brucei inducible overexpression library) B Select with this compound A->B C Sequence Surviving Parasites B->C D Identify CPSF3 Gene C->D E Independent Validation D->E

Workflow for target identification via overexpression screening

  • Create an Overexpression Library: A library of Trypanosoma brucei parasites was generated, where different clones overexpressed random genomic fragments from an inducible promoter [1].
  • Select with this compound: This entire library was then exposed to a lethal concentration of this compound. The vast majority of parasites died. The rare surviving clones were collected for analysis [1].
  • Sequence Surviving Parasites: Genomic DNA from the drug-resistant survivor clones was sequenced to identify which genomic fragment was being overexpressed and conferring resistance [1].
  • Identify the CPSF3 Gene: Analysis of the sequenced fragments revealed that the common feature among the resistant clones was the overexpression of a specific gene: CPSF3 [1]. This strongly indicated that CPSF3 was the drug's target, as producing more of the target protein diluted the drug's effect.
  • Independent Validation: The role of CPSF3 was then confirmed through independent experiments [1]:
    • Genetic Essentiality: RNAi-mediated knockdown of CPSF3 was shown to be lethal to the parasites, proving it is an essential gene and therefore a valid drug target.
    • Cellular Localization: The CPSF3 protein was tagged with GFP, confirming its expected nuclear localization.
    • Structural Modeling: Molecular docking studies provided a plausible model of how this compound could fit into and block the active site of the CPSF3 enzyme.

References

acoziborole transcriptional differentiation trypanosoma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical and Preclinical Profile of Acoziborole

This compound is a benzoxaborole-class drug developed as a single-dose, oral treatment for both stages of Trypanosoma brucei gambiense Human African Trypanosomiasis (HAT) [1].

The table below summarizes its core profile:

Attribute Description
Drug Class Benzoxaborole [2] [3]
Administration Single, oral dose [2] [1] [3]
Indication Stage 1 & Stage 2 T. b. gambiense HAT [2] [1] [3]
Molecular Target Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) [2] [3]
Clinical Status Phase IIb/III trials completed; Phase IIIb (STROGHAT) ongoing [1] [4] [5]
Efficacy (Phase II/III) 95.2% success rate at 18 months in late-stage HAT (mITT population) [5]
Safety Profile Favourable; most adverse events were mild or moderate [5]

Ongoing studies like the STROGHAT trial aim to evaluate the safety and effectiveness of treating seropositive individuals without parasitological confirmation, which could be a pivotal strategy for achieving interruption of disease transmission [4].

Transcriptional Differentiation as a Resistance Mechanism

A key study by Steketee et al. (2021) investigated the in vitro acquisition of resistance to this compound in T. brucei (Lister 427 strain), revealing a unique mechanism not involving alterations to the drug target [6] [2] [3].

Key Findings on the this compound-Resistant (AcoR) Line
  • No Target Alteration: No changes were observed in the expression level of the transcripts encoding CPSF3, the protein target of this compound [6] [2] [3].
  • Transcriptomic Shift: RNAseq analysis revealed that the AcoR cells underwent a global transcriptomic reprogramming. The profile shifted from a mammalian bloodstream form (BSF) identity to one resembling the procyclic form (PCF) or stumpy-like form found in the tsetse fly vector [6] [2] [3].
  • Phenotypic Consistency: This shift was characterized by:
    • Upregulation of insect-stage genes, such as those encoding procyclin surface proteins [2] [3].
    • Downregulation of bloodstream-stage genes, including those involved in glycolysis and variant surface glycoproteins (VSGs) [2] [3].
    • Metabolic Nullification: The resistant parasites no longer exhibited the perturbations in S-adenosyl-L-methionine metabolism that are characteristic of this compound's action in sensitive cells, indicating that the metabolic phenotype of the drug was abolished [2] [3].
  • Morphological Retention: Despite the profound transcriptomic changes, the AcoR cells retained the slender morphology typical of bloodstream forms, as the Lister 427 strain is monomorphic and incapable of full morphological differentiation [2] [3].
  • Cross-Resistance & Hypersensitization: The AcoR line showed significant cross-resistance with sinefungin (a methyltransferase inhibitor), while becoming hypersensitized to other known trypanocides [6] [2] [3].

This transcriptomic switch is visualized in the following workflow, which outlines the process of generating and characterizing the resistant cell line:

G Start Start: Wild-type T. brucei BSF Selection In vitro selection under This compound pressure Start->Selection AcoR This compound-Resistant (AcoR) Cell Line Selection->AcoR Seq Transcriptomics (RNAseq) AcoR->Seq Char Phenotypic Characterization AcoR->Char Findings1 Procyclic/Stumpy-like Transcriptome Seq->Findings1 Reveals Findings2 Retained BSF Morphology Altered Drug Sensitivity Char->Findings2 Reveals

Experimental workflow for generating and characterizing the this compound-resistant (AcoR) T. brucei cell line.

Detailed Experimental Protocol

For researchers aiming to replicate or build upon this work, here is a detailed methodology based on the publication.

Generation of the this compound-Resistant (AcoR) Cell Line
  • Parasite Strain: Trypanosoma brucei Lister 427 strain (monomorphic) [2].
  • Culture Conditions: Continuous in vitro culture of bloodstream forms [2].
  • Selection Pressure: The resistant line was generated by culturing the parasites in the presence of the drug to select for spontaneously resistant mutants. The specific concentration and duration were not detailed in the available abstract but are typical of such in vitro selection experiments [6] [2].
Key Characterization Assays

The table below outlines the core experiments used to characterize the resistant line:

Assay Type Key Objective Specific Findings in AcoR Line
Drug Sensitivity (IC₅₀) Assess resistance level and cross-resistance profile. High-level resistance to this compound; cross-resistance to sinefungin; hypersensitivity to other trypanocides [6] [2] [3].
RNA Sequencing (Transcriptomics) Profile global gene expression changes. Upregulation: Procyclins, PAD proteins, mitochondrial metabolic genes. Downregulation: VSGs, glycolytic enzymes, histone genes [2] [3].
Metabolomics (LC-MS) Identify changes in metabolic pathways post-treatment. Abolition of this compound-induced perturbation in S-adenosyl-L-methionine metabolism [2] [3] [7].
Microscopy Evaluate morphological changes. Retained long slender bloodstream form morphology despite transcriptomic shift [2] [3].

Interpretation and Research Implications

The phenomenon observed suggests that transcriptional differentiation itself is a potential mechanism of drug resistance in T. brucei [2] [3]. By pre-emptively adopting a transcriptomic state of a different life-cycle stage, the parasite alters its metabolic and physiological processes to such an extent that the drug's mode of action is no longer effective.

However, the authors note a critical constraint for the real-world relevance of this mechanism: in a natural mammalian infection, parasites that undergo this differentiation would be targeted and destroyed by the host's immune system, as the stumpy and procyclic forms are not adapted to survive in the bloodstream [2] [3]. Therefore, while this is a powerful in vitro mechanism, its emergence in the field is considered doubtful.

The following diagram summarizes the proposed mechanism of resistance through transcriptomic switching:

Proposed mechanism of this compound resistance via transcriptomic switching in T. brucei.

Future Research Directions

  • Genetic Mechanisms: Investigate the upstream genetic or epigenetic alterations that trigger the global transcriptomic shift in the AcoR line.
  • Proteomic Validation: Conduct proteomic studies to confirm that the transcriptomic changes are reflected at the protein level.
  • In Vivo Models: Explore whether this resistance mechanism can be selected in pleomorphic (morphologically competent) strains in animal models, despite the expected immune system clearance.

References

acoziborole clinical trial protocol design

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Acoziborole Clinical Trials

Trial / Study Name Phase Primary Objectives Key Design Elements Population & Status
Pivotal Phase II/III Trial [1] II/III Assess safety & efficacy of a single oral dose for Stage 1 & 2 HAT [1] Open-label, single-arm; 18-month post-treatment follow-up [1] 208 adults in DRC & Guinea; Completed [1]
Safety Study in Seropositive Individuals [1] [2] IIIb / Interventional Evaluate safety & effectiveness of treating seropositive, parasitologically unconfirmed individuals [2] One-arm, open-label, non-randomized, multicentre clinical trial nested within an epidemiological study [2] 1,208 seropositive participants in DRC; Recruitment ongoing (as of 2024) [1]
ACOZI-KIDS Paediatric Study [1] Paediatric Develop & register a single-dose, oral treatment for children (1-14 years) [1] Clinical trial to determine appropriate dosing and safety in paediatric population [1] Children (1-14 yrs) in DRC; Recruitment of younger children (10-40 kg) ongoing in 2024 [1]
Phase I Study [3] I Determine safety, tolerability, pharmacokinetics, and optimal therapeutic dose in healthy volunteers [3] Randomized, double-blind, placebo-controlled SAD study with cohorts; bioequivalence of formulations also assessed [3] 128 healthy adult males of sub-Saharan origin; Completed [3]

Detailed Protocol Design and Methodologies

Trial Objectives and Rationale

The overarching goal of the this compound clinical program is to provide a tool that could strengthen efforts towards the sustainable elimination of gambiense Human African Trypanosomiasis (g-HAT) [1]. The specific objectives of the trials include:

  • Simplifying Treatment: Moving from multi-dose, hospitalized regimens (like NECT) or a 10-day oral regimen (fexinidazole) to a single oral dose administered in an outpatient setting [1] [3].
  • Targeting the Reservoir: The STROGHAT study tests the hypothesis that treating individuals who are seropositive but have no parasitological confirmation of disease could help eliminate the parasite from its human reservoir, thereby interrupting transmission [2].
  • Ensuring Broad Applicability: The program includes specific studies to extend the treatment's use to paediatric populations [1].
Key Experimental Protocols

1. Participant Recruitment and Dosing

  • Patient Populations: Trials are conducted in active g-HAT endemic regions, primarily in the Democratic Republic of Congo (DRC) and Guinea [1]. Populations include:
    • Confirmed HAT patients (Stage 1 and 2) for the pivotal trial [1].
    • g-HAT seropositive, parasitologically negative individuals for the STROGHAT study [2].
    • Paediatric patients (1-14 years old) in the ACOZI-KIDS trial [1].
  • Dosing Regimen: The therapeutic dose was established in Phase I studies as a single 960 mg oral dose (administered as three 320 mg tablets) under fasted conditions [1] [3].

2. Pharmacokinetic (PK) Assessment (Phase I) The Phase I trial established the foundational PK profile of this compound [3].

  • Methodology: A single ascending dose (SAD) study in healthy volunteers. Blood samples were collected over an extended period (up to 6 months in some cases) due to the drug's long half-life [3].
  • Key Parameters Monitored:
    • C~max~: Maximum plasma concentration.
    • T~max~: Time to reach C~max~.
    • AUC: Area under the plasma concentration-time curve.
    • t~1/2~: Elimination half-life.
  • Data Analysis: Non-compartmental analysis was used to determine PK parameters. The protocol was adapted to investigate enterohepatic recirculation using activated charcoal [3].

3. Safety and Efficacy Monitoring (Phase II/III and beyond)

  • Primary Endpoints:
    • Efficacy: For the pivotal trial, success at 18 months post-treatment, defined as survival, no clinical signs of HAT progression, no trypanosomes in any body fluid, and a CSF white blood cell count ≤ 20 cells/μL [1].
    • Safety: Incidence and severity of Adverse Events (AEs), changes in clinical laboratory tests (haematology, biochemistry, urinalysis), vital signs, and ECG findings [1] [3].
  • Follow-up Duration: Given the progressive nature of HAT and the drug's long half-life, the pivotal trial included an 18-month follow-up period for all patients to confirm a lasting cure [1].

The following diagram illustrates the high-level workflow for the development and evaluation of this compound, from its mechanism of action to clinical trial outcomes.

G Start This compound Administration (Single 960 mg Oral Dose) MOA Proposed Mechanism of Action Start->MOA P1 • CPSF3 Destabilization • Inhibition of mRNA Processing MOA->P1 P2 • Inhibition of Polypeptide Translation • Reduced Endocytosis MOA->P2 Outcome Trypanocidal Effect P1->Outcome P2->Outcome Eval Clinical Trial Evaluation Outcome->Eval C1 • 18-Month Follow-up • Survival, No Parasites, CSF WBC ≤ 20/μL Eval->C1 C2 • Safety in Seropositive & Paediatric Populations Eval->C2 Goal Goal: HAT Elimination C1->Goal C2->Goal

Data Management and Statistical Analysis
  • Data Cleaning and Monitoring: Trials like the safety study in seropositive participants involve ongoing data cleaning and monitoring, with results expected after follow-up completion and data lock [1].
  • Study Registration: The Phase I study was registered on ClinicalTrials.gov (NCT01533961) [3].

References

acoziborole human African trypanosomiasis treatment regimen

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

The following tables summarize key quantitative data from pivotal studies.

Table 1: Phase I Clinical Trial (First-in-Human) Key Pharmacokinetic Data [1] [2]

Parameter Findings
Study Participants 128 healthy adult males of sub-Saharan African origin
Dose Range 20 mg to 1200 mg
Tmax 24 to 72 hours
Half-life (t1/2) >400 hours (approximately 17 days)
Plasma Detection Up to 14 weeks post-dosing
Key Conclusion Well tolerated at all doses; no dose-related adverse events. 960 mg established as the optimal single dose.

Table 2: Phase II/III Clinical Trial Efficacy and Safety Data [3] [4]

Parameter Findings
Trial Design Multicentre, open-label, single-arm
Patients 208 eligible patients with g-HAT (including late stage 2)
Efficacy (Cure Rate) 95% at 18 months post-treatment [3]
Safety Profile Favourable, with no major safety concerns identified

Proposed Mechanism of Action

Acoziborole is a benzoxaborole, a class of compounds known for their ability to bind diol motifs [5]. Its specific antiprotozoal action is attributed to targeting mRNA maturation factors in the Trypanosoma brucei parasite, although some sources also suggest inhibition of the parasite's proteasome [5] [6]. This mechanism disrupts essential biological processes, leading to the death of the parasite. Its excellent physicochemical properties and long half-life contribute to its efficacy, including the ability to cross the blood-brain barrier to treat the late, neurological stage of the disease [1] [4].

The following diagram illustrates the drug's journey from administration to its proposed parasiticidal action.

G A Oral Administration (Single 960 mg Dose) B Systemic Absorption (Tmax: 24-72 hours) A->B C Distribution (Crosses Blood-Brain Barrier) B->C D Sustained Exposure (Long Half-life: >400h) C->D E Parasiticidal Action (Targets mRNA Maturation/Proteasome) D->E F Parasite Clearance (Clinical Cure) E->F

Clinical Development and Future Directions

The clinical development pathway for this compound is designed to support its use in elimination campaigns.

G Phase1 Phase I (Completed 2015) Safety, PK, Dose Finding (960 mg) Phase23 Phase II/III (Completed 2019) Efficacy/Safety in 208 Patients Phase1->Phase23 PivotalTrial Pivotal Trial (STROGHAT) Safety in Seropositive Individuals Phase23->PivotalTrial Goal Goal: Registration & Elimination PivotalTrial->Goal Paediatric Paediatric Trial (ACOZI-KIDS) Ongoing Paediatric->Goal

  • STROGHAT Study: This ongoing intervention study is critical for the "screen-and-treat" strategy. It evaluates the safety and effectiveness of treating all seropositive individuals with a single dose of this compound, even without parasitological confirmation, to interrupt disease transmission [7] [4].
  • ACOZI-KIDS Study: This ongoing paediatric trial aims to develop and register a single-dose oral treatment for children with g-HAT [3] [4].

Application Notes for Researchers

For implementation in field research and potential future use, consider these practical points:

  • Screen-and-Treat Strategy: this compound enables a revolutionary public health approach. In the STROGHAT trial, individuals with a positive rapid diagnostic test (RDT) or CATT test receive immediate treatment without complex confirmatory tests or staging, simplifying logistics and potentially reducing the human reservoir [7] [4].
  • Community Engagement: Historical fears of toxic treatments and invasive procedures like lumbar puncture have been a barrier to screening participation [7]. Effective communication about this compound's favorable safety profile and simple oral administration is essential for the success of screen-and-treat campaigns [7].
  • Pharmacokinetic Monitoring: The extremely long half-life of this compound is a key advantage, providing prolonged drug exposure from a single dose. Researchers should design follow-up schedules accordingly, as the drug remains quantifiable in plasma for several months [1] [4].

Conclusion

This compound represents a groundbreaking advancement in the treatment of g-HAT. Its single oral dose regimen, high efficacy, and favorable safety profile position it as a potential cornerstone for achieving the interruption of g-HAT transmission.

References

Acoziborole Clinical Application Notes and Protocols: Phase II/III Trial Results Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Acoziborole (developmental codes: SCYX-7158, AN5568) represents a groundbreaking therapeutic advancement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This benzoxaborole-class compound is characterized by its unique boron-containing heterocyclic structure, which enables targeted action against Trypanosoma brucei gambiense, the parasite responsible for over 98% of reported HAT cases [1] [2]. This compound's molecular target has been identified as the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a nuclear mRNA processing endonuclease essential for parasite survival [3]. By inhibiting this crucial enzyme, this compound disrupts the parasite's mRNA maturation process, ultimately leading to its death [1] [3].

The development of this compound addresses critical limitations of previous HAT treatments, including complex administration regimens, requirement for hospitalization, significant toxicity, and inadequate efficacy against advanced disease stages. As a single-dose oral therapy, this compound potentially transforms HAT treatment paradigms, particularly in remote, resource-limited settings where the disease is most prevalent [4] [5].

Phase II/III Clinical Trial Efficacy Results

Trial Design and Patient Population

The pivotal Phase II/III clinical trial was conducted as a multicenter, open-label, single-arm study across ten hospitals in the Democratic Republic of the Congo and Guinea between October 2016 and March 2019 [6] [7]. The trial enrolled 208 patients aged 15 years and older with confirmed Trypanosoma brucei gambiense infection, including 167 with late-stage HAT and 41 with early-stage or intermediate-stage disease [6] [7]. The mean age of participants was 34.0 years (SD 12.4), with a gender distribution of 56% male and 44% female [7].

Patients received a single 960 mg oral dose of this compound (administered as 3 × 320 mg tablets) under fasting conditions [8] [7]. The study included an initial 15-day inpatient observation period followed by extended outpatient follow-up for 18 months, with assessments at 3, 6, 12, and 18 months post-treatment [6] [7].

Primary Efficacy Endpoints

Table 1: Treatment Success Rates at 18 Months Post-Treatment

Patient Population n/N Success Rate % (95% CI) Statistical Analysis
Late-stage HAT (mITT) 159/167 95.2% (91.2-97.7) Primary endpoint met
Late-stage HAT (Evaluable) 159/162 98.1% (95.1-99.5) Supportive analysis
Early-stage HAT 41/41 100% at all timepoints Secondary endpoint

The primary efficacy endpoint was success rate at 18 months in patients with late-stage HAT (modified intention-to-treat population), with success defined as cure or probable cure based on modified WHO criteria (absence of trypanosomes and <20 white blood cells per μL of cerebrospinal fluid) [7]. The observed 95.2% success rate in late-stage HAT demonstrates non-inferiority compared to the 94% historical success rate for nifurtimox-eflornithine combination therapy (NECT), the previous standard of care for late-stage disease [6] [7].

Comparative Efficacy Analysis

Table 2: Comparison With Current HAT Treatment Regimens

Treatment Dosing Regimen Administration Stage Efficacy Healthcare Setting Required

| This compound | Single dose (3 tablets) | Oral | Early-stage: 100% Late-stage: 95% | Village-level/Primary care | | Fexinidazole | 10-day regimen | Oral | Both stages | Hospital confirmation required | | NECT | 7-10 days (multiple IV infusions) | Intravenous + Oral | Late-stage only | Hospital/inpatient | | Pentamidine | 7-10 days | Intramuscular | Early-stage only | Healthcare facility |

A post-hoc analysis comparing this compound with historical NECT data confirmed similar efficacy profiles, positioning this compound as a potential first-line treatment for both early and late-stage g-HAT [7]. The consistent maintenance of treatment success rates across all follow-up timepoints (3, 6, 12, and 18 months) further supports the durability of therapeutic response [6].

Safety and Tolerability Profile

Adverse Event Analysis

The safety population included all 208 enrolled patients who received this compound [7]. Throughout the trial period, 75% of patients (155/208) experienced treatment-emergent adverse events (TEAEs), with the majority (93%) characterized as mild or moderate in intensity [6] [7]. Only 7% of TEAEs were classified as severe, and no significant drug-related safety signals were identified [6] [4].

Drug-related TEAEs occurred in 14% of patients (29/208), with all events being mild or moderate in severity [7]. The most frequently reported drug-related adverse events were pyrexia (fever) and asthenia (lack of energy) [6] [7]. Other common TEAEs (regardless of causality) included headache and procedural pain, though these were not necessarily attributed to the investigational treatment [6].

Serious Adverse Events and Mortality

Four deaths occurred during the study period, with none assessed as treatment-related by the investigators [6] [7]. The favorable safety profile of this compound represents a significant improvement over previous HAT treatments, particularly compared to melarsoprol which historically demonstrated treatment-related mortality rates of 2-5% [4] [5].

Pharmacokinetic Properties and Dosing Protocol

Phase I Pharmacokinetic Data

Phase I studies in healthy volunteers of sub-Saharan African origin established the pharmacokinetic foundation for the 960 mg single-dose regimen [8] [9]. This compound appears rapidly in plasma (within 1 hour post-administration), reaches peak concentration (t~max~) between 24-72 hours, and maintains stable plasma levels for up to 96 hours [8]. The drug demonstrates an exceptionally long elimination half-life of approximately 400 hours (~17 days), enabling sustained therapeutic exposure from a single dose [8] [9].

The extended half-life supports the prolonged antibacterial activity necessary to ensure complete parasite clearance without requiring multiple dosing [8]. Bioequivalence has been demonstrated between capsule and tablet formulations, with the 960 mg tablet formulation selected for clinical use [8].

Dosing and Administration Protocol

Recommended dosing for adults and adolescents (≥15 years):

  • Single oral dose: 960 mg (administered as three 320 mg tablets)
  • Administration timing: Under fasting conditions
  • Formulation: Film-coated tablets (320 mg this compound)
  • Patient monitoring: Clinical observation recommended for 15 days post-dose

Special populations:

  • Pediatric patients: ACOZI-KIDS study ongoing to establish dosing for children aged 1-14 years [9]
  • Hepatic/renal impairment: No dedicated studies; however, no specific contraindications identified in clinical trials
  • Pregnancy: Limited data; incidental pregnancies in clinical trials showed no drug-related complications in mothers or infants [6]

Experimental Protocols

Clinical Trial Methodology

Study Design Framework:

  • Design: Multicenter, prospective, open-label, single-arm, Phase II/III
  • Locations: Ten referral hospitals in DRC and Guinea
  • Duration: October 2016 - September 2018 (18-month follow-up)
  • Ethical compliance: Declaration of Helsinki, local regulatory approvals, informed consent

Inclusion Criteria:

  • Confirmed T.b. gambiense infection (parasitological confirmation)
  • Age ≥15 years
  • Karnofsky score >50
  • Ability to swallow tablets
  • Permanent address/traceability
  • Willingness for hospitalization during treatment and follow-up compliance

Assessment Schedule:

  • Baseline: Comprehensive medical history, physical exam, parasitological confirmation, CSF analysis (WBC count, trypanosome identification)
  • Day 1-15: Inpatient observation with daily safety assessments
  • Months 3, 6, 12, 18: Outpatient follow-up with repeat CSF analysis and safety evaluation

G PatientScreening Patient Screening & Enrollment BaselineAssess Baseline Assessments PatientScreening->BaselineAssess TreatmentAdmin Single-Dose this compound (960 mg) BaselineAssess->TreatmentAdmin InpatientObs 15-Day Inpatient Observation TreatmentAdmin->InpatientObs FollowUp3 3-Month Follow-up InpatientObs->FollowUp3 FollowUp6 6-Month Follow-up FollowUp3->FollowUp6 FollowUp12 12-Month Follow-up FollowUp6->FollowUp12 FollowUp18 18-Month Follow-up (Primary Endpoint) FollowUp12->FollowUp18

Efficacy Assessment Protocol

Primary Efficacy Endpoint Measurement:

  • Timepoint: 18 months post-treatment
  • Success criteria (modified WHO):
    • Absence of trypanosomes in CSF, blood, and lymph
    • CSF white blood cell count <20 cells/μL
    • No clinical signs suggestive of HAT relapse
    • Survival without additional trypanocidal therapy

Secondary Efficacy Assessments:

  • Treatment success rates at 3, 6, and 12 months
  • Time to parasite clearance from blood and CSF
  • Improvement in neurological symptoms
  • Karnofsky performance status improvement

Laboratory Methods:

  • Parasitological confirmation: Microscopic examination of blood, lymph, and CSF
  • CSF analysis: Cell counting chamber determination of WBC count
  • Parasite identification: Morphological characterization of T.b. gambiense
Safety Assessment Protocol

Safety Monitoring Framework:

  • Daily assessment (Days 1-15): Vital signs, symptom evaluation, targeted physical exam
  • Scheduled assessments (Months 3, 6, 12, 18): Comprehensive physical and neurological exam
  • Laboratory evaluations: Hematology, biochemistry, urinalysis at baseline, Day 15, and each follow-up
  • ECG monitoring: Continuous 24-hour Holter recording in subset of patients

Adverse Event Characterization:

  • Severity grading: Mild (transient, no intervention), Moderate (minimal intervention required), Severe (significant impairment)
  • Causality assessment: Related, Possibly Related, Not Related
  • Serious AE reporting: Immediate reporting for death, life-threatening events, hospitalization, disability

Mechanism of Action and Resistance Assessment

This compound exerts its trypanocidal effect through inhibition of CPSF3, a critical component of the mRNA processing machinery in trypanosomes [3]. This molecular target represents a novel mechanism of action distinct from previous HAT therapies.

G DrugAdmin Oral Administration This compound 960 mg Absorption Systemic Absorption & Blood-Brain Barrier Penetration DrugAdmin->Absorption TargetBinding CPSF3 Binding (mRNA Processing Endonuclease) Absorption->TargetBinding mRNADisruption Disruption of mRNA Maturation & Polyadenylation TargetBinding->mRNADisruption ProteinSynthesis Essential Protein Synthesis Inhibition mRNADisruption->ProteinSynthesis ParasiteDeath Trypanosome Death & Parasite Clearance ProteinSynthesis->ParasiteDeath

Resistance Monitoring: In vitro studies investigating potential resistance mechanisms have revealed that exposure to gradually increasing this compound concentrations can select for parasites with transcriptional profiles resembling procyclic or stumpy forms, including upregulation of procyclin surface proteins and metabolic reprogramming [3]. However, this resistance mechanism may not be clinically relevant as these differentiation forms would be vulnerable to elimination by the human immune system [3]. No resistance mutations in the CPSF3 target have been reported in clinical isolates to date.

Implications for HAT Elimination and Future Directions

The simplified treatment algorithm enabled by this compound's single-dose oral administration has profound implications for HAT elimination efforts. The World Health Organization's 2030 target for interruption of g-HAT transmission appears increasingly achievable with this therapeutic advancement [4] [5].

Operational Advantages:

  • Village-level implementation: Enables "screen-and-treat" approaches without complex diagnostic confirmation
  • Reduced healthcare burden: Eliminates need for hospitalization, IV administration, and specialized monitoring
  • Improved compliance: Single-dose regimen avoids challenges with multi-day treatment adherence
  • Simplified logistics: Tablet formulation reduces transport and storage constraints compared to IV therapies

Ongoing Clinical Development:

  • ACOZI-KIDS: Pediatric formulation development for children aged 1-14 years [9]
  • STROGHAT study: Evaluating safety in seropositive individuals without parasitological confirmation [9]
  • Regulatory progress: EMA submission underway based on Phase II/III data [4] [5]

Conclusion

This compound represents a transformative therapeutic advancement in the management of Human African Trypanosomiasis. The Phase II/III clinical trial data demonstrate high efficacy (95% success in late-stage disease), a favorable safety profile with no significant drug-related safety signals, and the unprecedented convenience of single-dose oral administration. These characteristics position this compound as a potential cornerstone therapeutic for achieving WHO's 2030 HAT elimination targets.

The simplified treatment paradigm enabled by this compound addresses critical challenges in HAT-endemic regions, potentially facilitating decentralized treatment approaches that could accelerate elimination efforts. Ongoing studies in pediatric populations and seropositive individuals will further define the complete clinical utility of this promising benzoxaborole compound.

References

Comprehensive Application Notes and Protocols for Assessing Acoziborole Cerebrospinal Fluid Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Acoziborole is a first-in-class oxaborole 6-carboxamide derivative developed as an oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. This neglected tropical disease, caused by the parasites Trypanosoma brucei gambiense and T.b. rhodesiense, remains a life-threatening concern in sub-Saharan Africa, with the World Health Organization reporting approximately 565 new cases of the gambiense form in 2020 [1]. The disease progresses through two clinical stages: an early hemolymphatic stage (Stage 1) where parasites reside in the blood and lymphatic system, and a late meningoencephalitic stage (Stage 2) characterized by parasitic invasion of the central nervous system (CNS), leading to severe neurological manifestations and eventual death if untreated [2]. The critical therapeutic challenge for Stage 2 HAT has been the blood-brain barrier (BBB), which prevents many systemically administered drugs from reaching therapeutic concentrations in the CNS.

The assessment of cerebrospinal fluid (CSF) penetration represents a crucial evaluation in the development of CNS-targeting therapeutics, as CSF drug concentrations serve as a well-established surrogate for CNS exposure [3]. For this compound to be effective against Stage 2 HAT, it must achieve therapeutic concentrations in the CSF to eradicate parasites that have crossed the BBB. The Drugs for Neglected Diseases Initiative (DNDi) has spearheaded this compound's development with the goal of creating a single-dose oral treatment that could significantly simplify treatment protocols and strengthen disease elimination efforts [4]. Understanding the extent and consistency of this compound's CSF penetration has therefore been fundamental to establishing its dosing regimen and therapeutic potential for both stages of gambiense HAT.

This compound CSF Penetration Assessment

Overview of Pharmacokinetic and CSF Penetration Studies

The evaluation of this compound's CSF penetration has been methodically investigated throughout its clinical development program. Phase I studies in healthy volunteers of sub-Saharan African origin demonstrated that this compound appears rapidly in plasma (within 1 hour post-dose), reaches peak concentrations (tmax) between 24 and 72 hours, and remains stable for up to 96 hours before initiating a slow decrease with an exceptionally long half-life of 267-411 hours [1]. Most importantly, these studies confirmed that this compound achieves measurable concentrations in the CSF, with unbound concentrations of 0.3-4.6% found in cerebrospinal fluid, comparable to ranges observed in preclinical mouse models (0.3-3.9%) [2]. This CSF penetration is critical for efficacy against Stage 2 HAT, where the parasite invades the CNS.

Further investigation in a mass balance study using radiolabeled [14C]-acoziborole administered to healthy male participants demonstrated that the drug is well-absorbed, undergoes limited metabolism, and has minimal urinary elimination with predominant biliary-fecal excretion [2]. The concentration-time profiles of total radioactivity and this compound in plasma were similar, with this compound accounting for 95.1% of the total radioactivity in plasma. In this study, an oxidized form of this compound represented 2.3% of the total radioactivity, while the metabolite SCYX-3109 was not detected in plasma [2]. The pivotal Phase II/III trial conducted in the Democratic Republic of the Congo and Guinea evaluated a single 960 mg oral dose of this compound in 208 patients with confirmed gambiense HAT infection, demonstrating a favorable safety profile and treatment success rate of 95.2% in late-stage patients at 18 months post-treatment [2], thereby clinically validating the CSF penetration observed in earlier studies.

CSF Collection and Handling Protocols

The assessment of drug concentrations in cerebrospinal fluid requires strict adherence to proper collection and handling procedures to maintain sample integrity. CSF specimens must be transported to the laboratory promptly and examined without delay due to the rapid disintegration of cells and the reduction of glucose levels caused by glycolysis [5]. Ideally, CSF should be analyzed within one hour of collection, with cell counts performed within 30-60 minutes [5]. The use of glass tubes for collection is discouraged as cells adhere to glass, leading to artificially reduced cell counts. Additionally, specimens intended for bacterial culture should not be refrigerated since fastidious organisms such as Haemophilus influenzae and Neisseria meningitidis may not survive in cold temperatures [5].

For clinical trials assessing CSF penetration of therapeutics, samples are typically collected via lumbar puncture performed between the L3-L4 or L4-L5 lumbar vertebrae to avoid damaging the spinal cord [5]. In specialized studies involving pediatric brain tumor patients, CSF samples have been successfully collected using Ommaya reservoirs (<0.5 mL), immediately snap-frozen, and stored at -80°C prior to analysis [3], demonstrating the feasibility of this approach for drug concentration monitoring. When collecting CSF for analysis, it is recommended to allocate the first collection tube for chemical examinations (glucose, protein, and other serological tests), as this provides the cleanest sample without potential contamination from the procedure itself [5].

Table 1: CSF Collection Protocol Specifications

Parameter Specification Notes
Collection Volume 3-5 mL total (adults) Typically divided into 3-4 tubes [5]
Time to Analysis Within 1 hour Cell counts within 30-60 minutes [5]
Storage Temperature -80°C For drug concentration analysis [3]
Collection Tubes Sterile plain tubes Avoid glass tubes [5]
Tube Allocation Tube 1: Chemistry; Tube 2: Microbiology; Tube 3: Hematology; Tube 4: Cytology [5]
Quantitative Assessment of CSF Penetration

The evaluation of this compound penetration into the CSF has yielded critical quantitative data supporting its efficacy against Stage 2 HAT. In a Phase I study involving healthy volunteers of sub-Saharan origin, this compound concentrations in the CSF were measured relative to plasma concentrations, revealing that unbound concentrations of 0.3-4.6% were found in cerebrospinal fluid [2]. This range aligned closely with observations in mouse preclinical studies (0.3-3.9%) [2]. In non-human primate models, concentrations of this compound in the CSF were approximately 5% of the plasma concentration at each time point [2], demonstrating consistent blood-CSF barrier penetration across species.

The mass balance study provided additional insights into the distribution characteristics of this compound, showing equivalent distribution of total radioactivity between blood cells and plasma [2]. In plasma, this compound accounted for the vast majority (95.1%) of the total radioactivity, with an oxidized form of this compound representing 2.3% [2]. The low metabolic conversion of the parent compound contributes to its sustained exposure in both plasma and CSF. The extended half-life of this compound (ranging from 267-411 hours in humans) [1] translates to prolonged exposure in the CSF after a single oral dose, which is particularly advantageous for ensuring continuous parasiticidal activity against CNS-dwelling trypanosomes throughout the treatment period.

Table 2: this compound Pharmacokinetic Parameters and CSF Penetration

Parameter Value Study Details
Plasma Tmax 24-72 hours Phase I SAD study [1]
Plasma Half-life 267-411 hours Phase I study in healthy volunteers [1]
CSF:Plasma Ratio 0.3-4.6% (unbound) Phase I study [2]
CSF:Plasma Ratio (NHP) ~5% Preclinical NHP study [2]
Protein Binding Extensive (based on low unbound fraction) Implied from CSF penetration data [2]
Therapeutic Dose 960 mg single oral dose Phase II/III trial [1]

Experimental Protocols

LC-MS/MS Analysis of this compound in CSF

The quantification of this compound concentrations in cerebrospinal fluid requires highly sensitive and specific analytical methods due to the low analyte concentrations expected in this compartment. High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) represents the gold standard technique for such analyses, providing the necessary sensitivity, specificity, and reproducibility for accurate drug quantification [3]. The method involves protein precipitation of CSF samples followed by chromatographic separation and detection using multiple reaction monitoring (MRM) for enhanced specificity.

For sample preparation, a protein precipitation protocol is recommended: combine 50 μL of CSF with 150 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled this compound) [3]. Vortex the mixture vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for analysis. The chromatographic separation should be performed using a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Employ a gradient elution from 5% B to 95% B over 3-5 minutes at a flow rate of 0.4 mL/min. Mass spectrometric detection should be performed in positive electrospray ionization mode with MRM transitions optimized for this compound and its internal standard [3].

The analytical method must be properly validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, and stability. The lower limit of quantification (LLOQ) should be established at a concentration appropriate for detecting expected CSF levels, typically in the low nM range. For quality control, include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run [3]. Given the potential for carry-over due to the extended half-life of this compound, include blank injections after high-concentration samples and implement adequate needle wash procedures.

Protocol for CSF Collection in Clinical Trials

The collection of cerebrospinal fluid for pharmacokinetic assessment in clinical trials requires strict adherence to standardized procedures to ensure sample quality and integrity. For assessment of this compound concentrations, CSF collection should be timed to capture the pharmacokinetic profile, with samples typically collected at pre-dose, 24, 48, 72, and 96 hours post-dose, and at additional timepoints as needed based on the compound's prolonged half-life [1]. The lumbar puncture should be performed by trained personnel using aseptic technique with the patient in the lateral recumbent position (lying on their side with back perfectly vertical, knees drawn up toward the chest, and head flexed downward) to widen the space between lumbar vertebrae [5].

The recommended procedure is as follows: after disinfecting the site (L3-L4 or L4-L5 interspace) with chlorhexidine or povidone-iodine solution and applying sterile drapes, administer a local anesthetic. Insert a 22-gauge spinal needle carefully until a sudden decrease in resistance is felt, indicating entry into the subarachnoid space [5]. Slowly withdraw the stylet and collect CSF into sterile plain tubes. For drug concentration analysis, allocate samples to pre-chilled collection tubes and immediately place on wet ice. Record the exact collection time for each sample relative to dosing. Centrifuge the samples at 2000 × g for 10 minutes at 4°C to remove cells and debris, then aliquot the supernatant into cryovials and immediately snap-freeze in a dry-ice/ethanol bath before storage at -80°C [3]. Throughout the process, maintain the cold chain to prevent analyte degradation.

Table 3: Troubleshooting Guide for CSF Penetration Studies

Issue Potential Cause Solution
This compound concentrations below LLOQ Improper storage or sample handling Ensure immediate freezing at -80°C; avoid freeze-thaw cycles
High variability in CSF concentrations Blood contamination during LP Discard blood-tinged samples; use first collection tube for analysis
Discrepancy between plasma and CSF levels Improper timing of sample collection Coordinate plasma and CSF sampling times; consider CSF flow rates
Matrix effects in LC-MS/MS CSF components interfering with analysis Optimize sample cleanup; use stable isotope internal standard
Degradation of analyte Extended processing time Process samples immediately; add stabilizers if validated

Visualization of Experimental Workflows

To facilitate understanding of the experimental approaches for assessing this compound CSF penetration, the following workflows were created using Graphviz DOT language with specified color palette and formatting rules.

CSF Penetration Assessment Workflow

start Study Protocol Initiation dose This compound Administration (960 mg single dose) start->dose Informed consent csf_collect CSF Collection via Lumbar Puncture dose->csf_collect Pre-defined timepoints process CSF Processing (Centrifugation, Aliquotting) csf_collect->process Aseptic technique storage Immediate Snap-Freezing (-80°C Storage) process->storage Cold chain maintenance analysis LC-MS/MS Analysis storage->analysis Thaw on ice pk_calc PK Parameter Calculation analysis->pk_calc Concentration data result CSF Penetration Assessment pk_calc->result Non-compartmental analysis

Diagram 1: CSF Penetration Assessment Workflow. This diagram illustrates the sequential steps from patient dosing through sample analysis for evaluating this compound concentrations in cerebrospinal fluid.

Blood-Brain Barrier Penetration Mechanism

blood Blood Compartment bbb Blood-Brain Barrier (Endothelial Tight Junctions ABCB1 Efflux Transporters) blood->bbb Systemic Circulation csf Cerebrospinal Fluid bbb->csf Passive Diffusion Limited Metabolism brain Brain Parenchyma csf->brain Ependymal Permeability drug This compound Molecules drug->blood Oral Absorption

Diagram 2: Blood-Brain Barrier Penetration Mechanism. This diagram illustrates the pathway of this compound from systemic circulation across the blood-brain barrier into the cerebrospinal fluid and brain parenchyma.

Conclusion and Research Implications

The comprehensive assessment of This compound penetration into cerebrospinal fluid has been instrumental in establishing its potential as a single-dose oral treatment for both stages of Human African Trypanosomiasis, particularly for the lethal meningoencephalitic stage of the disease. The accumulated data from Phase I studies demonstrate that this compound achieves measurable concentrations in the CSF, with unbound fractions ranging from 0.3-4.6% of plasma concentrations [2]. This penetration, coupled with the drug's exceptionally long half-life (267-411 hours) [1], provides sustained exposure to the central nervous system, which is critical for eradicating trypanosomes that have crossed the blood-brain barrier.

The successful Phase II/III trial results, showing a 95.2% treatment success rate in late-stage HAT patients at 18 months post-treatment with a single 960 mg oral dose [2], clinically validate the CSF penetration assessment methodologies described in these application notes. The experimental protocols for CSF collection, handling, and LC-MS/MS analysis provide a framework for future evaluations of CNS-targeting therapeutics for neglected tropical diseases. As elimination efforts for gambiense HAT continue, the confirmation of this compound's CSF penetration strengthens the prospect of this single-dose regimen becoming a cornerstone of elimination strategies by simplifying treatment logistics and improving accessibility in remote, resource-limited settings where the disease is typically endemic [4].

References

Acoziborole Clinical Development: Application Notes and Long-Term Follow-Up Methodology for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Acoziborole (developmental codes: SCYX-7158, AN5568) represents a groundbreaking advancement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This novel benzoxaborole-class therapeutic is being developed by the Drugs for Neglected Diseases Initiative (DNDi) as a single-dose, oral treatment for both stages of Trypanosoma brucei gambiense infection [1]. The molecule is chemically designated as 4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl) benzamide and functions through targeting mRNA maturation factors in the parasite [2]. This compound's development addresses a critical unmet need in HAT management by potentially eliminating the requirement for systematic hospital admission, complex staging procedures, and invasive administration methods associated with current treatments [3].

The drug's exceptional pharmacokinetic profile—characterized by a prolonged half-life of approximately 400 hours—enables sustained therapeutic exposure from a single oral dose, representing a significant advantage in remote healthcare settings where patient follow-up is challenging [4]. This application note provides comprehensive methodological guidance for implementing this compound long-term follow-up protocols based on current clinical evidence, with detailed procedures for efficacy assessment, safety monitoring, and data collection tailored to researchers and drug development professionals.

Clinical Trial Design and Demographics

Phase II/III Trial Overview

The pivotal evidence for this compound's efficacy and safety derives from a multicenter, prospective, open-label, single-arm study conducted across ten hospitals in the Democratic Republic of the Congo and Guinea [3]. This trial employed a phase 2/3 adaptive design to evaluate both early-stage and late-stage gambiense HAT patients, with particular focus on the latter group where central nervous system involvement necessitates drugs capable of crossing the blood-brain barrier. The study design aligned with European Medicines Agency and US Food and Drug Administration requirements, incorporating an 18-month follow-up period to establish durable cure rates [1].

Patient recruitment spanned from October 2016 to March 2019, with 208 participants ultimately enrolled in the study [3]. The trial specifically included patients aged 15 years or older with confirmed gambiense HAT infection, requiring a Karnofsky score greater than 50 (indicating at least moderate ability for self-care), ability to swallow tablets, permanent address or traceability for follow-up, and agreement to hospital admission during the initial treatment period. The study population reflected the demographic characteristics of affected endemic regions, with a mean age of 34.0 years (SD 12.4) and a gender distribution of 56% men and 44% women [3].

Table 1: Key Inclusion and Exclusion Criteria in this compound Phase II/III Trial

Category Inclusion Criteria Exclusion Criteria
Age 15 years or older <15 years
Diagnosis Confirmed gambiense HAT infection No parasitological confirmation
Health Status Karnofsky score >50 Severe comorbidities
Practical Considerations Permanent address/traceability; Ability to comply with follow-up Inability to commit to long-term follow-up
Treatment Considerations Ability to swallow tablets; Agreement to initial hospital admission Requiring concomitant prohibited medications
Participant Flow and Study Cohorts

The trial employed a single-arm design with all participants receiving a 960 mg oral dose of this compound (3 × 320 mg tablets) under fasting conditions [3]. Of the 208 enrolled patients, 167 were classified as late-stage gambiense HAT (the primary efficacy analysis group), while 41 presented with early-stage or intermediate-stage disease. Late-stage diagnosis required presence of trypanosomes in blood, lymph, or cerebrospinal fluid (CSF) combined with >20 white blood cells per μL in CSF, whereas early/intermediate-stage disease required presence of trypanosomes in blood or lymph with absence of trypanosomes in CSF and CSF white blood cell count of 6-20 cells/μL for intermediate stage [3].

The modified intention-to-treat (mITT) population comprised 167 late-stage patients for the primary efficacy analysis. Completion rates were exceptionally high, with 160 (96%) of late-stage patients and all 41 (100%) early-stage/intermediate-stage patients completing the final 18-month follow-up visit, demonstrating the feasibility of implementing long-term monitoring protocols in challenging endemic settings [3].

Table 2: Participant Disposition and Completion Rates

Cohort Enrolled Patients Completed 18-Month Follow-up Completion Rate
Late-stage HAT 167 160 95.8%
Early/Intermediate-stage HAT 41 41 100%
Total Study Population 208 201 96.6%

Efficacy and Safety Data Analysis

Primary Efficacy Outcomes

The primary efficacy endpoint was treatment success rate at 18 months in patients with late-stage gambiense HAT based on modified WHO criteria [3]. In the modified intention-to-treat population, the success rate reached 95.2% (95% CI 91.2–97.7), with 159 of 167 patients achieving sustained cure [3]. The evaluable population demonstrated an even higher success rate of 98.1% (95% CI 95.1–99.5), with 159 of 162 patients meeting the criteria for treatment success. These results established non-inferiority compared to the estimated historical success rate of 94% for nifurtimox-eflornithine combination therapy (NECT), the previous standard of care for late-stage HAT [3].

Notably, in the early-stage and intermediate-stage cohort, all 41 (100%) patients reached treatment success at 18 months, suggesting potentially higher efficacy when the blood-brain barrier remains largely uncompromised [3]. The consistency of these results across different endemic sites and patient subgroups supports this compound's robustness as a single-dose therapeutic intervention for both disease stages.

Comprehensive Safety Profile

The safety analysis revealed a favorable tolerability profile for this compound across the study population [3]. Overall, 155 (75%) of 208 patients experienced 600 treatment-emergent adverse events, with the majority being mild to moderate in severity. Only 29 (14%) patients experienced drug-related treatment-emergent adverse events, with the most common being pyrexia and asthenia [3]. Critically, all drug-related adverse events were classified as mild or moderate, with no severe drug-related toxicities reported.

The study documented four deaths during the follow-up period, none of which were assessed as treatment-related by the investigators [3]. This mortality rate aligns with background rates in the endemic regions and reflects the challenging healthcare environment rather than drug toxicity. The benefit-risk profile was consequently deemed highly positive, supporting this compound's potential as a first-line treatment for both stages of gambiense HAT [3].

Table 3: Summary of Efficacy and Safety Outcomes

Parameter Late-stage HAT (mITT) Early/Intermediate-stage HAT Overall Population
Treatment Success at 18 Months 95.2% (159/167) 100% (41/41) 96.2% (200/208)
95% Confidence Interval 91.2–97.7 91.4–100 92.6–98.2
Any Treatment-Emergent Adverse Events 125/167 (74.9%) 30/41 (73.2%) 155/208 (74.5%)
Drug-Related Adverse Events 23/167 (13.8%) 6/41 (14.6%) 29/208 (13.9%)
Serious Adverse Events 16/167 (9.6%) 3/41 (7.3%) 19/208 (9.1%)
Discontinuations Due to Adverse Events 0 0 0

Long-Term Follow-Up Methodology

Monitoring Schedule and Assessments

The long-term follow-up protocol for this compound involves a structured sequence of clinical and parasitological assessments conducted over 18 months post-treatment [3]. The methodology comprises an initial in-patient observation period followed by extended outpatient monitoring through scheduled follow-up visits. The specific monitoring schedule includes:

  • Initial hospitalization: Patients remain under direct medical supervision for 15 days after drug administration to capture acute reactions and initial treatment response [3].
  • Follow-up visits: Scheduled outpatient assessments at 3, 6, 12, and 18 months post-treatment to evaluate sustained cure and detect potential late-onset adverse events [3].

At each follow-up visit, comprehensive assessments should include:

  • Clinical examination: Detailed physical and neurological assessment using standardized instruments
  • Parasitological evaluation: Microscopic examination of blood, lymph, and CSF for trypanosomes
  • CSF analysis: Cell count and protein concentration measurement in cerebrospinal fluid
  • Hematological and biochemical testing: Standard safety laboratories including liver and renal function tests
  • Pharmacovigilance documentation: Systematic recording of any adverse events or concomitant medications
Efficacy and Safety Assessment Criteria

The protocol defines treatment success according to modified WHO criteria incorporating both clinical and parasitological parameters [3]. Key determinants include:

  • Absence of trypanosomes in all body fluids (blood, lymph, CSF) throughout the 18-month follow-up period
  • Normalization of CSF white blood cell count (≤5 cells/μL) or progressive reduction toward normal values
  • Improvement or stabilization of neurological symptoms and Karnofsky performance status
  • No requirement for rescue medication or retreatment during the follow-up period

Treatment failure is defined by:

  • Parasitological relapse: Reappearance of trypanosomes in any body fluid during follow-up
  • Clinical deterioration: Worsening of HAT-related symptoms with exclusion of other causes
  • CSF deterioration: Persistently elevated or increasing white blood cell count in CSF

The following diagram illustrates the structured long-term follow-up workflow for this compound clinical monitoring:

G Start Patient Enrollment and Treatment Hospitalization Initial Hospitalization (Day 0-15) Start->Hospitalization FollowUp3 3-Month Follow-up Hospitalization->FollowUp3 Assessment Comprehensive Assessment FollowUp3->Assessment FollowUp6 6-Month Follow-up FollowUp6->Assessment FollowUp12 12-Month Follow-up FollowUp12->Assessment FollowUp18 18-Month Follow-up Success Treatment Success Evaluation FollowUp18->Success Assessment->FollowUp6 Assessment->FollowUp12 Assessment->FollowUp18 Success->FollowUp18 Additional Monitoring Required End Study Completion Success->End Criteria Met

Diagram 1: Long-Term Follow-up Workflow for this compound Clinical Monitoring

Practical Implementation and Special Considerations

Pharmacokinetic Monitoring Considerations

The extended half-life of this compound (approximately 400 hours) necessitates specialized considerations for long-term monitoring [4]. The drug's slow elimination profile results from limited clearance and mild enterohepatic recirculation, which was evaluated in clinical studies using activated charcoal administration [4]. Phase I data demonstrated that this compound appears rapidly in plasma (within 1 hour post-dose), reaches maximum concentration between 24-72 hours, remains stable for up to 96 hours, and decreases slowly thereafter, remaining quantifiable until 14 weeks after dosing [4].

This prolonged pharmacokinetic profile provides the therapeutic advantage of sustained parasite exposure but requires vigilance for potential accumulation-related toxicity and drug-drug interactions throughout the follow-up period. Researchers should implement enhanced monitoring for hepatic and hematological parameters during the first 4-6 months post-treatment when drug concentrations remain substantial.

Pediatric Population Considerations

The ACOZI-KIDS study represents an extension of clinical development to pediatric populations, bringing unique methodological considerations for long-term follow-up [1]. This project aims to develop and register this compound as a single-dose treatment for children aged 1-14 years with Stage 1 and Stage 2 sleeping sickness [1]. Initial recruitment has included children weighing between 30 kg and 40 kg treated with 640 mg of this compound, with planned extension to children weighing 10 kg to 40 kg [1].

Pediatric long-term follow-up requires age-appropriate assessment tools for neurological function and development, along with careful attention to growth parameters and age-specific safety laboratory reference ranges. The extended 12-month follow-up period for pediatric participants in ACOZI-KIDS acknowledges the potential for developmental effects that might manifest differently in children compared to adults [1].

Community-Based Implementation and Screen-and-Treat Strategy

The ongoing STROGHAT study (Stop Transmission of gHAT) represents a paradigm shift in HAT management by evaluating a "screen-and-treat" approach using this compound [5]. This strategy involves treating all seropositive individuals—even those without parasitological confirmation—to potentially interrupt disease transmission [5]. The implementation requires:

  • Enhanced community engagement to address historical barriers to screening participation rooted in fear of toxic treatments and invasive procedures [5]
  • Simplified diagnostic algorithms that eliminate the requirement for lumbar puncture in all suspected cases
  • Decentralized drug administration with appropriate safety monitoring in non-hospital settings
  • Active pharmacovigilance systems capable of detecting adverse events in remote locations

Community perception studies conducted in preparation for STROGHAT implementation identified several critical barriers, including persisting fears about treatment toxicity despite this compound's favorable safety profile, concerns about side effect monitoring after single-dose administration, and insufficient cultural sensitivity in screening organization [5]. Successful long-term follow-up in these settings requires addressing these perceptions through transparent communication and community-centered approaches.

Conclusion and Future Directions

This compound represents a transformative therapeutic advance in the management of Human African Trypanosomiasis, with the potential to significantly contribute to WHO elimination targets for 2030 [1]. The methodological framework for long-term follow-up established in clinical trials demonstrates the feasibility of implementing structured 18-month monitoring in endemic settings, with high retention rates (96% completion) confirming community acceptance and operational viability [3].

The single-dose oral administration combined with stage-independent efficacy positions this compound as an ideal candidate for implementation in the WHO elimination strategy [3]. Future developments will focus on expanding access through decentralized administration, optimizing pediatric dosing, and further elucidating the compound's molecular mode of action through ongoing research into its effects on parasite biology [6] [7]. Researchers implementing this compound long-term follow-up protocols should maintain the rigorous assessment schedule established in clinical trials while adapting to specific implementation contexts, particularly as treatment moves into community-based "screen-and-treat" strategies aimed at transmission interruption [5].

References

Acoziborole Clinical Safety Monitoring: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Significance

Acoziborole (formerly SCYX-7158) represents a groundbreaking therapeutic advancement in the management of gambiense human African trypanosomiasis (gHAT), commonly known as sleeping sickness. This neglected tropical disease, caused by the protozoan parasite Trypanosoma brucei gambiense, remains fatal if untreated and primarily affects vulnerable populations in sub-Saharan Africa. As a benzoxaborole-6-carboxamide compound discovered through the Drugs for Neglected Diseases initiative (DNDi) drug discovery program, this compound possesses exceptional pharmacological properties including an extremely long half-life of approximately 400 hours, which enables sustained therapeutic exposure from a single oral dose [1]. This characteristic distinguishes it from previous HAT treatments that required prolonged administration regimens or hospitalization.

The clinical development of this compound addresses a critical unmet need in gHAT management by potentially enabling complete oral administration and eliminating the requirement for systematic hospital admission and complex staging procedures involving lumbar puncture [2]. The World Health Organization has established an ambitious target to interrupt HAT transmission by 2030, and this compound is considered a pivotal tool for achieving this goal due to its treatment simplification potential [1] [3]. The drug has demonstrated concentration-dependent killing of T.b. gambiense in preclinical models and adequate penetration through the blood-brain barrier, essential for treating late-stage meningoencephalitic disease [1] [2].

Table 1: Key Characteristics of this compound

Parameter Specification
Chemical Class Benzoxaborole-6-carboxamide
Dosage Form 320 mg oral tablets
Recommended Dose 960 mg (3 tablets) single dose in fasted state
Half-life ~400 hours
Stage Coverage Both early and late-stage gHAT
Special Populations Pediatric formulation in development (ACOZI-KIDS)

Safety Data from Registered Trials

Efficacy and Safety Outcomes from Phase II/III Trials

The pivotal Phase II/III clinical trial (NCT03087955) demonstrated compelling evidence for this compound's efficacy and safety profile across 208 enrolled patients with gHAT, including 167 with late-stage disease. This multicenter, prospective, open-label, single-arm study conducted across ten hospitals in the Democratic Republic of the Congo and Guinea revealed a treatment success rate of 95.2% (159/167 patients) in late-stage gHAT at the 18-month follow-up endpoint, meeting its primary efficacy objective [2]. Notably, all 41 patients with early-stage or intermediate-stage disease achieved treatment success at 18 months, representing 100% efficacy in this cohort. The study employed modified WHO criteria for determining treatment success, requiring absence of trypanosomes in all body fluids and normalization of cerebrospinal fluid white blood cell counts where applicable throughout the 18-month follow-up period [2].

Safety assessment in this trial revealed a favorable benefit-risk profile for this compound. Among the 208 treated patients, 75% (155 patients) experienced treatment-emergent adverse events, though the majority were mild to moderate in severity. Crucially, only 14% of patients (29/208) experienced drug-related treatment-emergent adverse events, with the most common being pyrexia and asthenia [2]. All drug-related adverse events were classified as mild or moderate, with no severe drug-related adverse events reported. The study documented four deaths during the trial period, but none were assessed as treatment-related by the investigators. This safety profile is particularly notable given that the study population included patients with advanced disease who might be expected to have greater susceptibility to adverse drug reactions.

Table 2: Safety Profile of this compound from Clinical Trials

Safety Parameter Incidence Severity Assessment
Any Treatment-emergent AE 75% (155/208 patients) Majority mild to moderate
Drug-related AEs 14% (29/208 patients) All mild or moderate
Most Common Drug-related AEs Pyrexia, Asthenia Mild to moderate
Serious AEs 4 deaths reported None treatment-related
Treatment Discontinuation Not reported Minimal based on retention
Safety in Special Populations and Seropositive Individuals

Recent studies have expanded safety evaluation beyond confirmed parasitological cases to include seropositive individuals without parasitological confirmation, a population crucial for elimination efforts. The STROGHAT study (NCT06356974), currently ongoing in the Democratic Republic of Congo, aims to evaluate the safety of this compound in approximately 1,208 seropositive subjects without requiring parasitological confirmation [1] [3]. This approach represents a paradigm shift in gHAT management, potentially enabling simplified "screen-and-treat" strategies that could significantly enhance elimination efforts by addressing the challenge of low sensitivity in current parasitological confirmation tests.

For pediatric populations, the ACOZI-KIDS study is systematically evaluating this compound safety and efficacy in children aged 1-14 years with gHAT [1]. Initial results from nine children weighing 30-40 kg treated with 640 mg of this compound demonstrated completion of 12-month follow-up without significant safety concerns, with continued recruitment planned for children weighing 10-40 kg. The inclusion of pediatric populations is essential for achieving comprehensive gHAT elimination, as children represent a vulnerable demographic that has historically been excluded from initial drug development efforts for neglected tropical diseases.

Ongoing Safety Monitoring Initiatives

Novel Clinical Trial Designs for Safety Confirmation

The STROGHAT study represents an innovative approach to safety monitoring through its hybrid design as "a one-arm epidemiological study, with a nested phase IIIb, one-arm, open-label, non-randomized, multicentre clinical trial" [3]. This comprehensive study protocol integrates safety monitoring with effectiveness and feasibility assessments across a four-year implementation timeline in the endemic North Equateur region of the Democratic Republic of Congo. During the first three years, all identified parasitologically negative gHAT seropositive subjects receive this compound treatment, while confirmed cases continue to receive standard of care. This design enables robust safety data collection in real-world elimination settings while maintaining ethical treatment standards for confirmed cases.

Another significant safety monitoring initiative is a randomized, double-blind, placebo-controlled trial (NCT05256017) specifically designed in response to recommendations from the WHO HAT elimination Technical Advisory Group [2]. This study aims to generate additional safety evidence through comparison of this compound (n=900) versus placebo (n=300) in seropositive patients with negative parasitological assays. This rigorous methodology will provide high-quality evidence regarding the safety of extending this compound treatment to seropositive individuals without parasitological confirmation, a strategy that could substantially accelerate elimination efforts but requires thorough safety evaluation in populations where not all individuals may actually harbor active infection.

Long-Term Follow-Up and Special Population Monitoring

The ACOZI-KIDS study employs a weight-tiered dosing strategy with extended safety follow-up periods aligned with standard gHAT treatment assessment protocols [1]. Pediatric patients receive doses adjusted to weight categories (10-20 kg, 20-30 kg, 30-40 kg) and undergo comprehensive safety monitoring throughout 12-month post-treatment follow-up. This careful dose escalation approach in pediatric populations reflects standard methodology for ensuring drug safety in vulnerable populations, with close monitoring for any age-specific adverse events or laboratory abnormalities.

For all clinical trials involving this compound, the long duration of follow-up (12-18 months) represents a particular strength in safety monitoring, especially considering the drug's prolonged half-life of approximately 400 hours [1] [2]. This extended observation period allows for detection of potential delayed adverse events that might be missed in shorter trials, while also providing comprehensive efficacy assessment through sufficient time to identify potential treatment failures or relapses. The systematic collection of serial laboratory parameters, including hematology, clinical chemistry, and urinalysis, at multiple timepoints throughout these extended follow-up periods generates robust longitudinal safety data.

Recommended Safety Monitoring Protocol

Clinical and Laboratory Safety Assessment

Based on established methodologies from completed and ongoing this compound clinical trials, a comprehensive safety monitoring protocol should be implemented in both research and potential future implementation settings. The recommended framework includes baseline assessment comprising complete medical history, physical examination, vital signs, Karnofsky performance status scoring, and comprehensive laboratory testing (hematology, clinical chemistry, urinalysis) [2]. For patients with confirmed gHAT, cerebrospinal fluid analysis including white blood cell count and trypanosome detection is recommended for staging purposes, though this may be omitted in seropositive individuals without parasitological confirmation in line with evolving "screen-and-treat" strategies.

Post-treatment monitoring should include in-hospital observation for at least 15 days after this compound administration, with daily assessment for adverse events, vital sign measurement, and targeted physical examination [2]. Systematic laboratory safety assessment should be performed at days 3, 8, and 15 post-treatment, followed by long-term follow-up visits at 3, 6, 12, and 18 months after treatment. At each follow-up visit, patients should undergo complete clinical assessment including targeted symptom evaluation, physical examination, and laboratory testing. This extended monitoring framework aligns with WHO recommendations for gHAT treatment assessment and accommodates the long half-life of this compound.

G cluster_baseline BASLINE ASSESSMENTS cluster_inpatient INPATIENT MONITORING cluster_followup FOLLOW-UP SCHEDULE Start Patient Identification & Enrollment Baseline Baseline Assessment Start->Baseline History Medical History & Physical Exam Baseline->History Labs1 Laboratory Tests: - Hematology - Clinical Chemistry - Urinalysis Baseline->Labs1 Staging Disease Staging (CSF analysis if indicated) Baseline->Staging Treatment This compound 960 mg Single Dose Inpatient Inpatient Monitoring (Days 1-15) Treatment->Inpatient Daily Daily Clinical Assessment: - Adverse Events - Vital Signs - Targeted Exam Inpatient->Daily Labs2 Scheduled Labs: Day 3, 8, and 15 Inpatient->Labs2 FollowUp Long-term Follow-up Mo3 3-Month Visit: Clinical & Lab Assessment FollowUp->Mo3 Complete Study Completion History->Treatment Labs1->Treatment Staging->Treatment Daily->FollowUp Labs2->FollowUp Mo6 6-Month Visit: Clinical & Lab Assessment Mo3->Mo6 Mo12 12-Month Visit: Clinical & Lab Assessment Mo6->Mo12 Mo18 18-Month Visit: Final Assessment Mo12->Mo18 Mo18->Complete

Figure 1: Comprehensive Safety Monitoring Workflow for this compound Clinical Trials

Specific Monitoring Parameters and Documentation

Adverse event monitoring should utilize standardized grading systems such as the Division of AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events, with specific attention to pyrexia, asthenia, and other commonly reported events. All adverse events should be documented with detailed information regarding time of onset, duration, severity, relationship to study treatment, required interventions, and outcome. Serious adverse events require immediate reporting to relevant regulatory authorities, ethics committees, and study sponsors within 24 hours of awareness, with comprehensive follow-up until resolution.

Laboratory safety monitoring should include complete blood count with differential, comprehensive metabolic panel (including liver function tests and renal function parameters), and urinalysis with microscopy if clinically indicated. Protocol-defined stopping rules should be established for significant laboratory abnormalities, such as Grade 3 or 4 elevations in transaminases or creatinine according to standardized toxicity grading scales. The table below outlines key laboratory parameters for systematic monitoring based on established protocols from this compound clinical trials.

Table 3: Laboratory Safety Monitoring Parameters and Schedule

Laboratory Parameter Baseline Day 3 Day 8 Day 15 3 Months 6 Months 12 Months 18 Months
Hematology
Liver Function Tests
Renal Function Tests
Electrolytes
Urinalysis
CSF Analysis ✓* ✓* ✓* ✓* ✓*

Note: CSF analysis primarily for confirmed gHAT cases at baseline and for efficacy assessment at follow-up; may be omitted in seropositive individuals without parasitological confirmation.

Pharmacovigilance in Implementation Settings

As this compound transitions from clinical development to potential wider implementation, robust pharmacovigilance systems will be essential for continued safety monitoring in real-world settings. This is particularly important given the potential future use in "screen-and-treat" strategies where treatment may be administered based solely on serological results without parasitological confirmation. Recommended pharmacovigilance activities include establishment of regional pharmacovigilance centers in endemic areas, training of healthcare workers on this compound-specific safety monitoring, implementation of simplified adverse event reporting tools appropriate for resource-limited settings, and development of active surveillance systems in high-prevalence regions.

The STROGHAT study protocol incorporates several relevant approaches that could inform future pharmacovigilance implementation, including costing analysis of monitoring activities and prospective evaluation of screening and diagnostic test performance [3]. Integration of safety monitoring within existing national HAT control programs will be essential for sustainable post-marketing surveillance, leveraging the infrastructure and expertise already established in endemic countries while building capacity for expanded pharmacovigilance activities.

Conclusion and Future Directions

This compound represents a potentially transformative therapeutic advancement for gambiense human African trypanosomiasis, with the capacity to significantly strengthen elimination efforts through its single-dose oral administration and stage-independent efficacy. The comprehensive safety database generated from clinical trials to date demonstrates a favorable benefit-risk profile, with predominantly mild to moderate adverse events and no treatment-related serious adverse events or mortality observed. The ongoing safety studies including STROGHAT and ACOZI-KIDS will provide additional critical evidence regarding use in seropositive individuals without parasitological confirmation and pediatric populations, respectively.

The recommended safety monitoring protocol outlined in this document provides a framework for ensuring continued systematic evaluation of this compound safety in both research and potential implementation settings. As elimination efforts progress and case numbers decline, the risk-benefit consideration may increasingly favor simplified treatment approaches that prioritize accessibility and implementation feasibility, while maintaining essential safety standards. Future research directions should include continued evaluation of this compound in "screen-and-treat" strategies, assessment of special populations such as pregnant women, and monitoring of potential resistance development as implementation expands.

With its promising therapeutic profile and ongoing rigorous safety evaluation, this compound holds significant potential to contribute substantially to achieving the WHO 2030 target for interruption of gHAT transmission, potentially representing the last drug development needed for sustainable elimination of this neglected tropical disease.

References

acoziborole resistance mechanisms in trypanosoma

Author: Smolecule Technical Support Team. Date: February 2026

Acoziborole Resistance Mechanism FAQ

Q1: What is the primary protein target of this compound in Trypanosoma brucei? A1: The established molecular target of this compound is Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) [1] [2]. CPSF3 is a nuclear mRNA processing endonuclease. Inhibition of this essential enzyme disrupts parasite gene expression and leads to cell death.

Q2: What is the primary mechanism of this compound resistance identified in laboratory-generated resistant strains? A2: The primary documented mechanism is transcriptional differentiation without major morphological change [1] [2]. Resistant parasites exhibit a transcriptome profile that resembles the procyclic (insect midgut) or stumpy (mammalian-infective, non-dividing) life cycle stages, even though they maintain a bloodstream form morphology. This involves:

  • Upregulation of procyclic-associated genes (e.g., procyclin surface proteins) [1].
  • Downregulation of bloodstream-form-specific genes (e.g., those involved in glycolysis) [1] [2].
  • No change in the abundance of transcripts encoding the drug target, CPSF3 [1].

Q3: Does resistance involve mutations or amplification of the CPSF3 gene? A3: Available research indicates no. One study specifically noted no changes in transcripts encoding CPSF3 in its resistant line [1]. However, an earlier study reported amplification of the CPSF3 locus in at least one other this compound-resistant line [1], suggesting that multiple resistance pathways may exist. The transcriptomic switch appears to be a dominant, characterized mechanism.

Q4: What are the observed drug cross-resistance and hypersensitivity profiles in this compound-resistant (AcoR) lines? A4: AcoR lines show a distinct phenotype profile [1]:

  • Significant Cross-resistance: The methyltransferase inhibitor sinefungin [1].
  • Hypersensitization: To several other, unspecified trypanocides [1].

This profile suggests that the transcriptomic rewiring causes a broad shift in metabolic pathways and drug susceptibilities.

Q5: Is this resistance mechanism likely to occur in field isolates? A5: It is considered doubtful that this specific mechanism would be successful in natural infections [1] [2]. The transcriptomic shift towards an insect-stage-like profile is likely to make the parasite vulnerable to the mammalian immune system, which would typically clear such differentiated parasites.

Experimental Protocols for Resistance Studies

Protocol 1: Generating an this compound-Resistant (AcoR) Cell Line In Vitro

This protocol is adapted from the study that identified the transcriptional differentiation mechanism [1].

  • Objective: To select a stable T. b. brucei bloodstream form cell line with high resistance to this compound.
  • Parasite Strain: T. brucei Lister 427 strain (monomorphic) [1].
  • Method: Continuous in vitro culture of bloodstream forms with incremental exposure to this compound.
  • Key Steps:
    • Start culture in a standard medium for bloodstream forms.
    • Initiate drug pressure with a sub-curative concentration of this compound.
    • Maintain culture, allowing parasites to grow and adapt.
    • Gradually increase the drug concentration as the population stabilizes.
    • Continue the selection process until a stable resistant population (AcoR) is established that can thrive at a concentration multiple times the IC(_{50}) of the parental line.
  • Note: The monomorphic 427 strain is used despite its inability to undergo full morphological differentiation, indicating that the transcriptomic shift is a fundamental biochemical adaptation [1].
Protocol 2: Transcriptomic Profiling of Resistant Parasites
  • Objective: To identify global gene expression changes associated with this compound resistance.
  • Method: RNA sequencing (RNA-Seq) and bioinformatic analysis.
  • Key Steps:
    • RNA Extraction: Harvest high-quality total RNA from both the resistant (AcoR) and the parental sensitive cell line, grown in the absence of drug pressure.
    • Library Preparation and Sequencing: Prepare cDNA libraries and sequence using a high-throughput platform (e.g., Illumina).
    • Bioinformatic Analysis:
      • Map sequencing reads to the T. brucei reference genome.
      • Quantify transcript abundances.
      • Perform differential gene expression analysis to identify up- and down-regulated genes in the AcoR line.
    • Data Interpretation:
      • Compare the expression profile of the AcoR line to published transcriptomes of different life cycle stages (slender, stumpy, procyclic).
      • Perform Gene Ontology (GO) enrichment analysis to identify affected biological processes.
  • Expected Outcome: AcoR line transcriptome shows significant overlap with stumpy or procyclic forms, characterized by downregulation of glycolysis genes and upregulation of mitochondrial metabolism and procyclin genes [1] [2].

The following diagram illustrates the experimental workflow for generating and characterizing an this compound-resistant line:

G cluster_1 Characterization Steps Start Start with sensitive T. b. brucei (Lister 427) Select Continuous in vitro culture with increasing this compound Start->Select Resistant Stable AcoR cell line established Select->Resistant Profile Phenotypic & Molecular Characterization Resistant->Profile Pheno Phenotypic Profiling Profile->Pheno Transcriptome RNA-seq & Transcriptomic Analysis Profile->Transcriptome CrossResist Cross-resistance & Hypersensitivity Testing Profile->CrossResist

Quantitative Data on Resistant Line Phenotype

The table below summarizes key characteristics of an this compound-resistant (AcoR) line compared to the sensitive parental line, as documented in the research [1].

Characteristic Sensitive Line This compound-Resistant (AcoR) Line
This compound IC₅₀ Low (reference level) High (significantly elevated)
CPSF3 Transcript Level Baseline Unchanged
Primary Resistance Mechanism Not applicable Global transcriptomic shift
Transcriptome Profile Typical bloodstream form Resembles procyclic/stumpy forms
Cross-resistance Not applicable Sinefungin (methyltransferase inhibitor)
Hypersensitization Not applicable To several other trypanocides

References

managing acoziborole enterohepatic recirculation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Enterohepatic Recirculation (EHR)

What is drug enterohepatic recirculation and why is it significant in drug development?

Enterohepatic recirculation (EHR) is a process where a drug is excreted from the liver into the bile, deposited into the small intestine, and then reabsorbed back into the systemic bloodstream [1] [2]. For some drugs, this process involves hepatic conjugation (like glucuronidation) and subsequent bacterial deconjugation in the intestine before reabsorption [3] [2].

The primary pharmacokinetic consequences of EHR are summarized in the table below [1] [3] [4]:

Pharmacokinetic Parameter Impact of Enterohepatic Recirculation
Elimination Half-life Increase
Area Under the Curve (AUC) Increase
Apparent Volume of Distribution Increase
Systemic Clearance Decrease (for drugs with low hepatic extraction)
Oral Bioavailability Increase (for drugs with intermediate/high hepatic extraction)
Plasma Concentration Profile Multiple peaks

From a clinical perspective, EHR can prolong a drug's pharmacological effect but may also increase exposure to potential toxins, amplifying liver injury in susceptible individuals [1] [5] [6].

Experimental Protocols & Methodologies

Here are established methods to investigate whether a drug like acoziborole undergoes EHR.

1. Protocol: Pharmacokinetic Study Design for Detecting EHR

The classic method for detecting EHR involves comparing plasma concentration-time profiles after intravenous (IV) and oral administration, looking for the tell-tale multiple peak phenomenon [1] [4].

  • Key Steps:
    • Administration: Administer the drug to animal models (or humans in clinical trials) via IV and oral routes.
    • Sampling: Collect serial blood samples over a sufficiently long period to capture potential secondary peaks.
    • Bile Duct Cannulation: In animal studies, cannulate the bile duct to collect bile. A significant drop in plasma drug concentration upon bile diversion confirms biliary excretion. Subsequent reintroduction of the bile (or the drug isolated from it) into the intestine that leads to a spike in plasma concentration confirms intestinal reabsorption [1].
  • Data Interpretation: The appearance of two or more peaks in the plasma concentration-time profile, particularly after IV administration, is a strong indicator of EHR. A prolonged elimination half-life compared to drugs without EHR is also supportive evidence [1].

2. Protocol: Assessing the Impact of Coadministered Drugs or Food

EHR can be a source of significant drug-drug and drug-food interactions. The following protocol can be used to investigate these.

  • Key Steps:
    • Coadministration: Administer this compound alongside an interfering substance.
    • Interfering Substances to Test:
      • Antibiotics: Broad-spectrum antibiotics can eradicate the gut flora responsible for deconjugating drug metabolites, thereby interrupting EHR [2].
      • Bile Acid Sequestrants: Drugs like cholestyramine can bind to the drug or its metabolites in the intestine, preventing reabsorption and enhancing fecal excretion [3] [6].
      • High-Fat Meals: A meal that stimulates gallbladder emptying can cause a sudden release of drug-rich bile into the intestine, triggering a reabsorption peak [6].
    • Analysis: Compare the pharmacokinetic profile (AUC, C~max~, t~max~, half-life) with and without the interfering substance. A reduction in AUC and half-life indicates disrupted EHR.

Troubleshooting Common EHR-Related Issues

Problem 1: Unexpected multiple peaks in plasma concentration-time curve.

  • Potential Cause: Enterohepatic recirculation, or alternatively, enterogastric reabsorption (secretion into the stomach and subsequent reabsorption in the intestine) [4].
  • Solution:
    • Confirm the Source: Bile duct cannulation in animal models is the definitive method to confirm the biliary system as the source.
    • Review Formulation: Rule out formulation-related issues like delayed release from different components of the dosage form.

Problem 2: High inter-subject variability in drug exposure (AUC).

  • Potential Cause: Differences in factors affecting EHR, such as gallbladder emptying patterns, gut microbiota composition, or gastrointestinal motility [3] [6].
  • Solution:
    • Standardize Conditions: Standardize meal timing and composition in clinical trials to control for gallbladder emptying.
    • Monitor Coadministrations: Screen and record the use of antibiotics and other drugs that may alter gut flora.

Problem 3: Persistent efficacy or toxicity despite discontinuing the drug.

  • Potential Cause: Prolonged residence time due to EHR continuously recycling the drug in the body [1].
  • Solution:
    • Model the Pharmacokinetics: Develop a pharmacokinetic model that incorporates the EHR cycle to better predict drug behavior [1] [4].
    • Consider an Interruptor: In cases of toxicity, investigate the use of a bile acid sequestrant to bind the drug in the intestine and break the cycle [6].

Visualizing the Enterohepatic Recirculation Pathway

The following diagram illustrates the core circuit of enterohepatic recirculation, which is crucial for understanding a drug's pathway and identifying potential intervention points.

Diagram: Enterohepatic Recirculation of Drugs

EHR Enterohepatic Recirculation of Drugs Liver Liver BileDuct Bile Duct / Gallbladder Liver->BileDuct Biliary Excretion Intestine Small Intestine BileDuct->Intestine Bile Release Plasma Systemic Circulation Intestine->Plasma Intestinal Reabsorption Feces Feces (Elimination) Intestine->Feces Fecal Excretion GutBacteria Gut Bacteria (Deconjugation) Intestine->GutBacteria Metabolism Plasma->Liver Portal Vein Urine Urine (Elimination) Plasma->Urine Renal Excretion

References

Researcher FAQs: Acoziborole Mechanism and Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the identified protein target of acoziborole in Trypanosoma brucei? A: The primary protein target is Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a nuclear mRNA processing endonuclease [1]. However, recent research suggests a more complex, polypharmacological mode of action. A 2022 "cell perturbome" proteomic study showed that a 6-hour treatment with this compound reduced the steady-state levels of 92 unique proteins, including CPSF3. This indicates that its trypanocidal effect may result from the simultaneous destabilization of multiple proteins, beyond just CPSF3 inhibition [2].

Q: What are the observed mechanisms of resistance to this compound in laboratory settings? A: An in vitro-generated this compound-resistant (AcoR) cell line exhibited a significant transcriptional shift. The resistant parasites developed a transcriptome profile resembling the procyclic (insect midgut) or stumpy (non-dividing mammalian bloodstream) life cycle stages, even without major morphological changes. This includes upregulation of procyclin surface proteins and differential regulation of key metabolic genes. Notably, this resistance occurred without changes in the CPSF3 transcript itself, suggesting that differentiation-like transcriptional reprogramming is a potential resistance mechanism [1].

The following diagram illustrates this resistance pathway.

G Start This compound Treatment (CPSF3 Inhibition) Transcriptomic_Shift Transcriptional Shift in Parasites Start->Transcriptomic_Shift P1 Upregulation of: • Procyclin proteins • Insect-stage genes Transcriptomic_Shift->P1 P2 Downregulation of: • VSG surface proteins • Mammalian-stage metabolic genes Transcriptomic_Shift->P2 P3 No change in: • CPSF3 encoding transcripts Transcriptomic_Shift->P3 Resistance Acquired Resistance to this compound P1->Resistance P2->Resistance P3->Resistance

Experimental Protocols for Mode-of-Action Investigation

For researchers aiming to investigate this compound's polypharmacology, the "cell perturbome" workflow provides a robust, target-agnostic method [2].

Protocol: Cell Perturbome Proteomics to Elucidate Polypharmacology

This protocol is used to identify polypeptides destabilized after drug addition and formulate testable hypotheses for the drug's mode of action (MOA). The following chart outlines the key stages of this workflow.

G A 1. Drug Perturbation Treat trypanosomes with compound at DCC25 concentration for 6 hours B 2. Proteomic Analysis Quantify changes in global proteome using mass spectrometry A->B C 3. Hypothesis Generation Analyze reduced proteins to formulate initial MOA hypotheses B->C D 4. Experimental Validation Design and conduct targeted biological experiments to test MOA C->D

Key Considerations:

  • Drug Concentration: Use the Delayed Cytocidal Concentration 25 (DCC25), not just an equimolar concentration. The DCC25 is the drug concentration that, after a 6-hour treatment and subsequent wash-off, results in a 25% reduction in parasite proliferation after 48 hours of culture. This normalization accounts for differences in solubility and physicochemical properties between compounds, allowing for a more comparable MOA study [2].
  • Application: This workflow is not specific to trypanosomes and can be applied to any cell type amenable to proteomic and molecular biology techniques [2].

Quantitative Data from Proteomic Perturbation

The table below summarizes quantitative data from a comparative proteomic study of this compound and another drug candidate, NEU-4438 [2].

Parameter This compound NEU-4438
Unique Proteins Reduced (after 6h) 92 68
DCC25 (nM) 489 ± 57 159 ± 20
DCC50 (nM) 619 ± 27 334 ± 36
DCC90 (nM) 1013 ± 168 1474 ± 116
Key Hypothesized MOA from Study DNA biosynthesis prevention; inhibition of basal body maturation CPSF3 destabilization; inhibition of polypeptide translation; reduced endocytosis

Important Note for Researchers

The available data primarily comes from in vitro studies. The clinical relevance of the in vitro-derived resistance mechanism—involving a major transcriptional shift—is uncertain. As noted in one study, "it is doubtful whether this mechanism could occur in the field where mammalian immune effectors would destroy parasites differentiating this way" [1].

References

optimizing acoziborole dosing for stage 2 HAT

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Experimental Protocols

The dosing recommendation is supported by robust clinical evidence. The pivotal Phase II/III trial (DNDi-OXA-02-HAT, NCT03087955) demonstrated a 95.2% treatment success rate at 18 months for late-stage HAT with a favorable safety profile [1] [2]. The following workflow outlines the patient journey and key assessments in this trial:

Start Patient Screening & Enrollment (Age ≥15, confirmed g-HAT) Dose Single 960 mg Oral Dose (3 x 320 mg tablets, fasted) Start->Dose Inpatient Inpatient Observation (Until Day 15 post-dose) Dose->Inpatient FollowUp Long-Term Follow-Up (Outpatient visits at 3, 6, 12, 18 months) Inpatient->FollowUp Endpoint Primary Endpoint Assessment (Treatment success at 18 months) FollowUp->Endpoint

Key Methodological Details:

  • Patient Monitoring: Safety and efficacy were evaluated over 18 months. The most common drug-related adverse events were mild or moderate pyrexia and asthenia [1] [2].
  • Efficacy Endpoint: Treatment success was defined based on modified WHO criteria, requiring survival, absence of trypanosomes in all body fluids, and no receipt of other HAT treatment throughout the follow-up [1].

Key Considerations for Researchers

Ongoing research focuses on extending acoziborole use and refining diagnostic methods to support elimination goals.

  • Pediatric Development: The ACOZI-KIDS study is determining the appropriate dose for children (1-14 years). As of late 2024, the study had progressed to its second step, recruiting children weighing 10-40 kg [3] [4].
  • "Screen-and-Treat" Strategy: The STROGHAT study (NCT06356974) investigates a paradigm shift by treating individuals based solely on a positive serological screening test, without complex parasitological confirmation. This strategy's success hinges on this compound's high efficacy and favorable safety profile [5] [6].
  • Treatment Outcome Assessment: Research on spliced leader (SL)-RNA detection shows promise for monitoring treatment response. A 2022 study demonstrated that SL-RNA in blood has high specificity (≥98.9%) for detecting relapse, potentially enabling non-invasive follow-up without lumbar puncture [7].

Summary of Clinical Trials

The table below summarizes key clinical trials that form the evidence base for this compound.

Trial Name/Identifier Phase Participant Focus Key Findings
DNDi-OXA-02-HAT (NCT03087955) [1] [2] II/III Confirmed g-HAT patients (≥15 years) 95.2% success rate in late-stage at 18 months; favorable safety
DNDi-OXA-04-HAT (NCT05256017) [5] [8] II/III g-HAT seropositive, parasitologically unconfirmed subjects (≥15 years) Confirmed favorable safety profile in this population [3] [4]
ACOZI-KIDS (NCT05433350) [3] [5] II/III Pediatric g-HAT patients (1-14 years) Ongoing; aims to establish pharmacokinetics, efficacy, and safety [3] [4]
STROGHAT (NCT06356974) [5] IIIb/Intervention Population-level "screen-and-treat" in DRC Ongoing; evaluating strategy for interrupting transmission [5] [6]

References

acoziborole cross-resistance with other trypanocides

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Resistance Profile of Acoziborole

The following table summarizes the response of an this compound-resistant (AcoR) T. brucei cell line to other trypanocidal compounds [1] [2]:

Compound / Drug Class Response in this compound-Resistant (AcoR) Cells Key Findings / Proposed Association
Sinefungin (methyltransferase inhibitor) Cross-resistance [1] [2] Suggests shared or overlapping metabolic perturbations, particularly in S-adenosyl-L-methionine (SAM) metabolism [1].
Pentamidine, Suramin, Melarsoprol, Eflornithine Hypersensitization (Increased sensitivity) [1] Indicates a fundamental re-wiring of the parasite's physiology, making it more vulnerable to other drug classes [1].
CPSF3-Targeting Benzoxaboroles No observed change in CPSF3 transcript levels [1] Resistance is not linked to alterations in the expression of the primary drug target, CPSF3 [1].

Mechanisms of Resistance & Experimental Insights

The acquired resistance to this compound in vitro is linked to a profound shift in the parasite's gene expression profile, mimicking a life-cycle differentiation.

Resistance Mechanism: Transcriptional Differentiation

In vitro-derived AcoR parasites exhibit a procyclic- or stumpy-like transcriptome while maintaining a bloodstream form morphology. This includes [1] [2]:

  • Upregulation of insect-stage genes, such as those encoding procyclin surface proteins.
  • Downregulation of bloodstream-stage-specific genes, including those involved in glycolysis and variant surface glycoproteins (VSGs).
  • Abolished metabolic phenotype: The characteristic disruption in S-adenosyl-L-methionine metabolism caused by this compound treatment is absent in the resistant line [1].

This transcriptional switch is thought to pre-adapt the parasite's metabolism, nullifying the lethal effects of the drug without altering the target itself [1] [2].

Experimental Workflow for Resistance Studies

The diagram below outlines the key steps for generating and characterizing an this compound-resistant cell line in a laboratory setting, as described in the research [1]:

workflow cluster_1 Phenotypic Characterization cluster_2 Mechanistic Investigation Start Start with sensitive T. b. brucei (Lister 427) Selection Continuous in vitro culture with increasing doses of this compound Start->Selection ResistantLine Establish resistant cell line (AcoR) Selection->ResistantLine Pheno1 Dose-response assays (IC50 determination) ResistantLine->Pheno1 Mech1 Transcriptomics (RNAseq) analysis ResistantLine->Mech1 Pheno2 Cross-resistance profiling against other trypanocides Pheno1->Pheno2 Pheno3 Hypersensitization assessment Pheno2->Pheno3 Mech2 Metabolomics analysis (SAM pathway focus) Mech1->Mech2 Mech3 Target expression check (CPSF3 transcript/protein) Mech2->Mech3

Troubleshooting FAQs for Researchers

Q1: Our lab is attempting to generate an this compound-resistant line but is not seeing success. What could be the issue?

  • Strain Selection: The process was demonstrated in the monomorphic Lister 427 strain of T. b. brucei. This strain is incapable of full morphological differentiation, suggesting that the transcriptional shift, not the complete life cycle change, is key. Using other strains may yield different results [1].
  • Selection Pressure: Resistance was generated through continuous in vitro culture with increasing drug pressure. Ensure the protocol applies gradual, sustained selection pressure to allow for the population to adapt [1].

Q2: How relevant is this transcriptomic resistance mechanism in a clinical or field setting? The researchers note that this specific mechanism is considered unlikely to occur frequently in the field. Differentiating in this way within a mammalian host would make the parasite vulnerable to the host's immune system, as the insect-stage forms are not adapted to survive in blood [1] [2]. This highlights the importance of correlating in vitro findings with in vivo models.

Q3: What is the primary protein target of this compound, and was it mutated in the resistant line? The established protein target is Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an mRNA processing enzyme [1]. The studied AcoR cell line showed no changes in the abundance of CPSF3 transcripts, indicating that resistance was not due to target overexpression or mutation in this case [1].

References

Potential Mechanisms of Acoziborole Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Although no clinical failure has been reported, an in vitro study successfully generated an acoziborole-resistant (AcoR) line of Trypanosoma brucei [1]. The investigation into this resistant line revealed a fascinating mechanism.

  • Primary Known Mechanism: Transcriptional Differentiation [1]. The AcoR parasites did not show mutations in the drug's primary target, CPSF3. Instead, they exhibited a major shift in their gene expression profile, adopting a transcriptome that resembles the insect-specific procyclic or stumpy life-cycle stages [1].

The diagram below illustrates the conceptual relationship derived from this in vitro study.

G Start In vitro exposure to this compound Event Development of Resistance (AcoR line) Start->Event Mechanism Major Transcriptional Shift Event->Mechanism Char1 Upregulation of Procyclin genes Mechanism->Char1 Char2 Differential regulation of metabolic genes Mechanism->Char2 Outcome Resistant phenotype without CPSF3 mutation Mechanism->Outcome

This transcriptional shift is believed to alter the parasite's metabolism, effectively nullifying the metabolic effects of this compound [1]. It is important to note that the authors of the study doubt whether this specific mechanism could occur in a real-world human infection, as the mammalian immune system would likely attack and destroy parasites that differentiate in this way [1].

Experimental Protocol for Monitoring Resistance

For researchers working with this compound, here is a summarized protocol for generating and characterizing resistant lines in vitro, based on the cited study [1].

Phase Action Key Parameters & Notes
1. Selection Continuously expose a population of bloodstream-form T. b. brucei to increasing sub-curative concentrations of this compound. This is a long-term process; resistance develops over multiple passages.
2. Characterization Phenotypic Screening: Cross-resistance check against other trypanocides (e.g., sinefungin). Hypersensitization check against other common drugs [1]. Helps identify shared or altered resistance pathways.
Transcriptomic Analysis: Perform RNA sequencing (RNA-seq) on the resistant (AcoR) line and compare to the parental, sensitive line [1]. Look for differential expression of procyclic/stumpy markers (e.g., procyclins, PAD) and metabolic genes.
Target Validation: Sequence the gene encoding the drug target, CPSF3, in the AcoR line [1]. In the referenced study, no changes in the CPSF3 transcript or sequence were found.

FAQs on this compound and Resistance

Here are answers to some anticipated questions from the research community.

  • What is this compound's mechanism of action? this compound is an orally available benzoxaborole that targets the Trypanosoma brucei Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key enzyme involved in mRNA processing [1] [2]. By inhibiting this essential protein, the drug disrupts gene expression in the parasite.

  • Has this compound resistance been observed in clinical trials? No. As of the latest clinical updates, there have been no reports of treatment failure or resistance in humans. The drug has shown remarkable efficacy in clinical trials for T. b. gambiense infection [3] [4]. The resistance mechanism described here was observed in a controlled laboratory setting.

  • Could this compound be used to treat late-stage sleeping sickness? Yes, this is a key advantage. this compound is distinguished by its ability to cross the blood-brain barrier, making it a promising single-dose, oral treatment for both the early (hemolymphatic) and late (meningoencephalitic) stages of the disease [3] [2].

Research Management Recommendations

Given the current knowledge, your research and case management strategies should focus on the following.

  • Focus on Proactive Monitoring: Since no clinical failure is known, the priority should be on establishing sensitive in vitro and in vivo models to monitor for the earliest signs of resistance development.
  • Investigate Transcriptional Regulation: The primary identified resistance pathway involves large-scale transcriptional changes. Research efforts should focus on understanding the triggers and regulators of this differentiation process.
  • Explore Combination Therapies: To preempt resistance, it may be prudent to research this compound in combination with other trypanocides with different mechanisms of action, which could help suppress or delay the emergence of resistant parasites.

References

activated charcoal impact on acoziborole pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Data

The key findings come from a Phase I, first-in-human study of acoziborole, which included specific parts to evaluate the effect of activated charcoal [1] [2].

The following table summarizes the design and key pharmacokinetic (PK) findings from the parts of the study that involved activated charcoal:

Study Part & Description Cohorts / Doses Activated Charcoal Regimen Key Pharmacokinetic Finding
Part I (SAD): Charcoal administered to most cohorts to aid drug elimination [1] [2] Doses from 20 mg to 1200 mg (all except Cohorts 1 & 9) 60 g once daily, starting 24 hours post-dose (on Day 5) and continuing for 7 days [1] [2] The long half-life (>400 h) persisted. Charcoal had little impact on PK, except at the 20 mg dose [1] [2].

| Part IV (PK Study): Specifically designed to assess charcoal's impact [1] [2] | 20 mg this compound (capsule) | Cohort 1: 60 g charcoal once daily for 7 days. Cohort 2: 20 g charcoal three times daily for 7 days. Dosing started 24 hours post-acoziborole [1] [2]. | Impact was observed, but the study was likely underpowered (only 3 subjects per cohort) [1] [2]. | | Part VI (Bioequivalence & PK): Further evaluation with a more intensive charcoal regimen [2] | 40 mg & 160 mg this compound (tablet) | 50 g activated charcoal starting on Day 5, then every 4 hours for 3 days [2] | Intensive regimen was used, but no specific PK reduction was reported in the available summary [2]. |

Detailed Experimental Protocols

For researchers looking to understand or replicate the methodology, here are the detailed protocols from the Phase I study.

Objective: To evaluate the effect of activated charcoal on the plasma concentration of this compound [1] [2].

  • Subjects: Two cohorts of three healthy male volunteers each [1] [2].
  • This compound Administration: A single oral 20 mg dose in capsule form, after an overnight fast [1] [2].
  • Charcoal Administration (Intervention):
    • Cohort 1: Received 60 g of activated charcoal (Toxicarb) in an oral suspension (20 g/100 mL) 10 minutes before breakfast for seven consecutive days. Dosing started 24 hours after this compound administration [1] [2].
    • Cohort 2: Received 20 g of activated charcoal three times daily, 10 minutes before each meal, for seven consecutive days. Dosing started 24 hours after this compound administration [1] [2].
  • Pharmacokinetic Sampling: Blood samples for plasma PK analysis were collected up to 192 hours (8 days) post-dose [1] [2].

Objective: To evaluate bioequivalence between tablet and capsule formulations and further explore the impact of a high-dose activated charcoal regimen [2].

  • Subjects: Two cohorts of six participants [2].
  • This compound Administration: Single doses of 40 mg or 160 mg this compound in tablet form [2].
  • Charcoal Administration (Intervention): Both cohorts received 50 g of activated charcoal starting on Day 5 in the morning, and then every 4 hours for 3 days, with one final single dose at a follow-up visit [2].

Mechanism and Troubleshooting

The following diagram illustrates the physiological process that activated charcoal aims to interrupt, and the proposed mechanism of action.

G Liver Liver Bile Bile Duct Liver->Bile Biliary excretion GI_Tract GI Tract Lumen Bile->GI_Tract Secretes drug Blood Systemic Circulation GI_Tract->Blood Drug reabsorption Blood->Liver Enterohepatic recirculation Charcoal Activated Charcoal Charcoal->GI_Tract Adsorbs drug

Based on the available evidence, here are answers to potential troubleshooting questions:

  • Does activated charcoal effectively reduce systemic exposure of this compound? The evidence suggests it has limited clinical impact. Despite preclinical data indicating mild enterohepatic recirculation, clinical results showed that even intensive and prolonged charcoal regimens did not substantially accelerate the elimination of this compound, which has an extremely long half-life (>400 hours) [1] [2].
  • What is the optimal timing for activated charcoal administration? In the cited studies, charcoal was administered 24 hours or more after the this compound dose. This timing is designed to interrupt potential enterohepatic recirculation after the drug has been systemically absorbed and excreted into the bile, rather than to prevent initial absorption [1] [2].
  • Why is the evidence considered preliminary? The parts of the study specifically designed to test charcoal's effect (Parts IV and VI) were small (only 3 subjects per cohort in Part IV) and the overall data on this interaction comes from a single clinical trial [1] [2].

Seeking Further Information

The data on this specific interaction is limited. For a more complete understanding, you may consult:

  • The primary source: The full text of the Phase I study, "Determination of the Optimal Single Dose Treatment for this compound..." (Clinical Pharmacokinetics, 2023) [1] [2].
  • Clinical trial records: Details on ClinicalTrials.gov (identifier NCT01533961) may contain additional data [1] [2].

References

acoziborole vs fexinidazole efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Acoziborole vs. Fexinidazole at a Glance

Feature This compound Fexinidazole
Drug Class Benzoxaborole [1] Nitroimidazole [2]
Approval Status Clinical trials completed; not yet approved for widespread use (as of 2025) [3] Approved for medical use (2018 in EU, 2021 in US) [2]
Dosage Regimen Single oral dose (960 mg) [4] [5] 10-day oral regimen (once daily) [2] [6]
Efficacy (Late-Stage g-HAT) 95.2% success rate at 18 months [5] 91% effective in pivotal trials; a 2025 study reported 93.1% effectiveness [2] [6]
Efficacy (Early-Stage g-HAT) 100% success rate at 18 months [5] Effective for first-stage disease [2]
Key Advantages Single-dose enables "screen-and-treat"; no hospitalization; no need for lumbar puncture for staging [7] [4] [5] First all-oral treatment for both stages; already approved and in use [2] [6]
Common Side Effects Mild to moderate; most common were pyrexia and asthenia [5] Nausea, vomiting, headache, trouble sleeping [2]
Role in Elimination Holds major promise for interrupting transmission due to simplified logistics [7] [4] [5] A "game-changer" that improved treatment options, facilitating control efforts [3]

Experimental Data and Clinical Trial Details

The comparative data comes from robust clinical studies designed to meet regulatory standards.

  • This compound Trial (NCT03087955): This pivotal Phase II/III study was a multicenter, open-label, single-arm trial. A single 960 mg oral dose was administered to 208 patients (167 with late-stage and 41 with early/intermediate-stage g-HAT). The primary efficacy endpoint was treatment success at 18 months, assessed in the modified intention-to-treat (mITT) population [5].
  • Fexinidazole Evidence: Its efficacy is established through earlier pivotal trials where it was found to be 91% effective. A more recent Phase IIIb prospective cohort study from 2025, which included patients in more real-world conditions (including some outpatients and pregnant women), confirmed its effectiveness and safety, showing a 93.1% success rate at 18 months [2] [6].

Mechanisms of Action

The two drugs belong to different chemical classes and have distinct mechanisms for killing the trypanosome parasite.

  • Fexinidazole: This drug is a prodrug. It is taken up by the parasite and activated by parasite-specific enzymes into cytotoxic metabolites (fexinidazole sulfoxide and sulfone). These metabolites are believed to cause widespread damage to the parasite's DNA, RNA, and proteins, leading to its death [2] [1].
  • This compound: As a benzoxaborole, its mode of action is different. Research suggests it inhibits mRNA maturation in the parasite. Early hypotheses pointed to the CPSF3 protein as the target, but recent proteomic "perturbome" studies indicate its action is more complex. Treatment with this compound leads to the destabilization of multiple proteins, including CPSF3, and inhibits crucial processes like protein translation and endocytosis, ultimately killing the parasite [8] [1].

The diagram below illustrates the workflow of the proteomic perturbation study that helped elucidate the different modes of action for these two drugs.

Start Phenotypic Drug Discovery A Lead Compounds: NEU-4438 & this compound Start->A B Cell Perturbome Workflow A->B C 6-hour Drug Perturbation (DCC25 Concentration) B->C D Proteomic Analysis (Tandem Mass Tag) C->D E Hypothesis Formulation for Mode of Action (MOA) D->E F Experimental Validation (e.g., DNA synthesis, translation) E->F G Confirmed Polypharmacology (Distinct MOAs) F->G

Implications for Treatment and Elimination

The different properties of these drugs have a direct impact on how they are used in the field and their potential to help eliminate the disease.

  • Treatment Simplicity and Accessibility: this compound's single-dose regimen is a significant logistical advantage. It eliminates the need for supervised 10-day treatment, potentially allows for treatment immediately after a positive screening test without complex confirmation, and removes the requirement for hospitalization, making it ideal for remote areas [7] [4].
  • The Path to Elimination: The World Health Organization aims to interrupt g-HAT transmission by 2030. The simplicity of this compound is central to new strategies like the STROGHAT study, which is evaluating whether treating all seropositive individuals (even without parasitological confirmation) with this compound can eliminate the human reservoir of the parasite in a region [7].

The following chart contrasts the patient journey and health system burden between the conventional approach and one enabled by a single-dose oral therapy.

cluster_old Conventional Approach cluster_new Novel Elimination Strategy A1 Patient: Positive Screening Test A2 Complex Staging: Lumbar Puncture A1->A2 A3 Hospital Admission for Treatment A2->A3 A4 Multi-Day Drug Regimen A3->A4 B1 Patient: Positive Screening Test B2 Single-Dose Oral Treatment (e.g., this compound) B1->B2 B3 Potential for Village-Level Care B2->B3

Conclusion

For researchers and drug development professionals, the key distinction lies in the strategic application of these drugs:

  • Fexinidazole was the groundbreaking first all-oral treatment that moved the field away from toxic and complex regimens. It is a proven, effective tool currently in use [2] [6].
  • This compound represents the next evolutionary step, a single-dose therapy with comparable efficacy. Its primary advantage is operational, potentially enabling a "screen-and-treat" paradigm that could be crucial for achieving the final interruption of g-HAT transmission [7] [5].

References

acoziborole cost-effectiveness analysis HAT treatment

Author: Smolecule Technical Support Team. Date: February 2026

Status of Acoziborole Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis for this compound is not yet available because the intervention is still under investigation in a large-scale study that will generate the required cost and outcome data [1].

Aspect Status and Context
Formal Cost-Effectiveness Analysis Not yet published or completed.
Reason for Unavailability This compound is not yet standard of care; economic data is being gathered as part of an ongoing clinical trial.
Ongoing Research STROGHAT study includes a costing analysis to evaluate the feasibility and resource implications of the new strategy [1].

gHAT Elimination Cost-Effectiveness Context

While data on this compound is pending, existing research on gHAT elimination provides a framework for the factors that will determine its cost-effectiveness [2].

Key Cost Drivers and Effective Strategies [2]:

  • In high-risk settings, the costs of strategies are primarily driven by active screening and, if used, vector control.
  • A scale-back approach, where intensive activities cease after no cases are reported for three consecutive years, can make strategies that include vector control cost-saving while ensuring elimination.
  • In low-risk settings, costs are primarily driven by passive screening, and strategies using active screening are still highly effective at achieving elimination.

The Road to Evidence Generation

The diagram below outlines the pathway for generating evidence on this compound, from clinical trials to the economic data you are looking for.

Phase II/III Trial (OXA-02) Phase II/III Trial (OXA-02) STROGHAT Study STROGHAT Study Phase II/III Trial (OXA-02)->STROGHAT Study Confirms efficacy & safety Safety Study (OXA-04) Safety Study (OXA-04) Safety Study (OXA-04)->STROGHAT Study Supports treatment of seropositive individuals Pediatric Trial (OXA-05) Pediatric Trial (OXA-05) Pediatric Trial (OXA-05)->STROGHAT Study (If results are available) Future Cost-Effectiveness Analysis Future Cost-Effectiveness Analysis STROGHAT Study->Future Cost-Effectiveness Analysis Provides cost data & effectiveness outcomes

This visual shows that robust evidence on this compound's efficacy and safety from earlier trials has enabled the STROGHAT study, which is a critical step in generating the specific cost and strategic effectiveness data needed for a formal economic evaluation [1].

References

acoziborole elimination half-life versus existing treatments

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Profiles

The table below summarizes the available half-life data for acoziborole and other HAT treatments.

Treatment Dosing Regimen Reported Elimination Half-Life (t₁/₂)
This compound [1] [2] Single oral dose > 400 hours (approximately 17 days)
Fexinidazole [1] [3] 10-day oral treatment Information not available in search results
NECT (Nifurtimox-Eflornithine) [1] IV & oral, 7-10 days Information not available in search results
Pentamidine [4] IM injections, 7-10 days Information not available in search results

As shown, a defining characteristic of this compound is its exceptionally long half-life, which was a key finding from its early clinical development [1]. This property allows for a single oral dose to maintain therapeutic drug levels for an extended period, a significant advantage over multi-day regimens of other treatments.

Experimental Data and Clinical Evidence

The half-life data for this compound and the understanding of its efficacy come from structured clinical trials.

Phase I First-in-Human Study
  • Objective: To determine the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy volunteers [1].
  • Methodology: A randomised, double-blind, placebo-controlled study. Participants received single doses ranging from 20 mg to 1200 mg. Blood samples for plasma pharmacokinetic analysis were collected over a follow-up period of up to 6 months or until plasma concentration fell below the quantification limit [1].
  • Key Findings: The drug was well tolerated and exhibited a long absorption phase, reaching peak plasma concentrations between 24 and 72 hours. The slow decrease in plasma levels thereafter revealed a terminal half-life exceeding 400 hours. This prolonged exposure supported its development as a single-dose treatment [1].
Phase II/III Efficacy and Safety Trial
  • Objective: To assess the efficacy and safety of a single 960 mg oral dose of this compound in adult and adolescent patients with confirmed T. b. gambiense infection [4].
  • Methodology: A prospective, open-label, single-arm trial conducted across ten hospitals in the Democratic Republic of the Congo and Guinea. The primary efficacy endpoint was treatment success rate at 18 months in patients with late-stage HAT [4].
  • Key Findings: The study demonstrated high efficacy, with a success rate of 95% in the late-stage patient population. The treatment also showed a favourable safety profile, with no significant drug-related safety signals identified [4] [3].

Mechanism and Workflow Visualization

The diagram below illustrates the key stages from this compound administration through to its therapeutic action and monitoring.

A Single Oral Dose Administered B Systemic Absorption (Peak: 24-72 hours) A->B C Prolonged Exposure (Half-life >400 hours) B->C D Parasite Clearance in Blood and Cerebrospinal Fluid C->D E Efficacy Confirmation (18-Month Follow-up) D->E

This compound's long half-life enables sustained drug exposure that is critical for eradicating the parasite in both the blood and cerebrospinal fluid, effectively treating both stages of the disease with one dose [1] [3].

Summary for Researchers

This compound represents a potential breakthrough in HAT therapy. Its pharmacokinetic profile, defined by a half-life of over 400 hours, is the foundation for its single-dose regimen. This stands in sharp contrast to the multi-day, often parenteral, regimens of previous treatments. Clinical evidence confirms that this profile translates into high efficacy for both disease stages and a favorable safety profile, positioning it as a promising tool for achieving the WHO goal of interrupting HAT transmission by 2030 [4] [3].

References

Acoziborole Efficacy in Late-Stage Gambiense HAT

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Measure Study Population Result (Success Rate) Key Comparative Data
Primary Endpoint (18-month success) Late-stage HAT (mITT population, n=167) [1] 95.2% (159/167 patients) [1] Similar to historical NECT (94%) [1]
Secondary Endpoint (18-month success) Late-stage HAT (Evaluable population, n=162) [1] 98.1% (159/162 patients) [1] -
Efficacy in earlier stages Early/Intermediate-stage HAT (n=41) [1] 100% (41/41 patients) [1] -

Experimental Protocol for Efficacy Validation

The data in the table above was generated through a rigorous clinical study protocol. Here is a detailed breakdown of the methodology [1]:

  • Study Design: A prospective, open-label, single-arm, Phase 2/3 trial.
  • Patient Recruitment: 208 participants (167 with late-stage, 41 with early/intermediate-stage gambiense HAT) were enrolled from ten hospitals in the Democratic Republic of the Congo and Guinea.
  • Inclusion Criteria: Patients aged 15 years or older with confirmed gambiense HAT infection. Late-stage diagnosis required the presence of trypanosomes in blood, lymph, or CSF and a cerebrospinal fluid (CSF) white blood cell count of >20 cells/μL.
  • Dosing Regimen: A single, oral 960 mg dose (3 × 320 mg tablets) administered under fasting conditions.
  • Follow-up & Endpoint Assessment: Patients were observed in the hospital until day 15 post-treatment, and then as outpatients for 18 months with follow-up visits at 3, 6, 12, and 18 months. Treatment success was determined at the 18-month visit based on modified WHO criteria, which involve clinical assessment and parasitological examination.

This trial design and its long-term follow-up provide robust evidence for the curative potential of acoziborole. The workflow of this clinical validation process is summarized in the diagram below.

Start Patient Screening & Enrollment A Confirmed gambiense HAT (Age ≥15, Karnofsky score >50) Start->A B Disease Stage Classification A->B C Single Oral Dose 960 mg this compound (Fasted) B->C D In-patient Observation (Day 1 to Day 15) C->D E Long-term Out-patient Follow-up (Visits at 3, 6, 12, 18 months) D->E End Primary Efficacy Endpoint: Treatment Success at 18 months (Modified WHO criteria) E->End

Mechanism of Action Insights from Supporting Experiments

While the clinical trial demonstrates that this compound works, other research sheds light on how it works. A "cell perturbome" workflow compared its molecular mode of action to another compound, NEU-4438 [2].

  • Core Experimental Protocol [2]:

    • Perturbation: Trypanosoma brucei parasites were treated with a "Delayed Cytocidal Concentration" (DCC25) of the drug for 6 hours.
    • Proteomic Analysis: Changes in the parasite's proteome (the entire set of proteins) were analyzed to identify proteins that were destabilized or reduced in amount after drug exposure.
    • Hypothesis Generation & Testing: The observed proteomic changes were used to formulate testable hypotheses about the drug's biological effects, which were then verified through specific molecular and cellular biology experiments.
  • Key Findings on Mechanism [2]:

    • This compound treatment led to the reduction of 92 unique proteins, including the proposed target CPSF3 (Cleavage and Polyadenylation Specificity Factor 3), a key enzyme in mRNA processing.
    • It also disrupted other vital processes, including polypeptide translation and endocytosis.
    • The study concluded that this compound's mode of action is distinct from that of NEU-4438 and involves polypharmacology (affecting multiple cellular targets), which can be advantageous for hindering the development of parasite resistance.

The following diagram illustrates this proteome perturbation workflow and the key pathways affected by this compound.

Start In Vitro T. brucei Culture A 6-hour Perturbation with This compound (DCC25 dose) Start->A B Proteomic Analysis (via Mass Spectrometry) A->B C Data Analysis: Identify Destabilized Proteins B->C D Hypothesis Formulation for Mode of Action C->D E Experimental Validation D->E MOA Verified Mechanisms of this compound F1 Destabilizes CPSF3 (mRNA processing) F2 Inhibits Protein Translation F3 Reduces Endocytosis

Implications for Researchers and Professionals

For drug development professionals, the data on this compound highlights several key advancements:

  • Therapeutic Simplicity: Its single oral dose regimen is a monumental improvement over NECT (which requires intravenous infusions over 7 days) or the 10-day oral regimen of fexinidazole [1]. This simplifies logistics, reduces burden on healthcare systems, and improves patient compliance.
  • Stage-Independent Treatment: this compound's high efficacy in both early and late-stage HAT, without the need for complex staging procedures like lumbar puncture prior to treatment, can revolutionize disease management in remote, resource-poor settings [1].
  • Novel Mechanism with Potential Polypharmacology: The targeting of CPSF3 and the apparent disruption of multiple pathways suggest a mechanism that may be less prone to rapid resistance development, a critical consideration for long-term elimination goals [2].

References

acoziborole long-term cure rate assessment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Comparison

The following tables summarize the core quantitative data from clinical studies for acoziborole and the historical standard of care.

Table 1: Efficacy Profile at 18 Months Post-Treatment

Treatment Regimen Disease Stage Success Rate (mITT) 95% CI Evidence Source
This compound Single 960 mg oral dose Late-stage 95.2% (159/167) 91.2 - 97.7 Phase 2/3 Trial [1]
This compound Single 960 mg oral dose Early/Intermediate-stage 100% (41/41) 94.1 - 100 Phase 2/3 Trial [1]
NECT 10-day IV & oral regimen Late-stage ~94% (historical) - Historical Comparison [1]

Table 2: Safety and Administration Profile

Treatment Common Drug-Related Adverse Events Most Common Adverse Events Treatment Logistics
This compound 14% of patients (all mild or moderate) [1] Pyrexia, Asthenia [1] Single oral dose; no lumbar puncture or systematic hospitalization required [1]
NECT - - Complex; requires hospitalization and IV administration [1]
Fexinidazole - Nausea, Vomiting [2] 10-day oral regimen; systematic hospitalization required [1]

Experimental Protocols & Ongoing Research

The key data for this compound's long-term efficacy comes from the DNDi-OXA-02-HAT trial (NCT03087955) [1].

  • Study Design: A prospective, open-label, single-arm Phase II/III study.
  • Patient Population: 208 patients (167 with late-stage, 41 with early/intermediate-stage gHAT) aged 15+ from the Democratic Republic of the Congo and Guinea [1].
  • Intervention: A single 960 mg oral dose of this compound taken under fasting conditions [1].
  • Primary Efficacy Endpoint: Treatment success rate at 18 months in the modified Intention-to-Treat (mITT) population with late-stage gHAT, based on modified WHO criteria [1].
  • Assessment Schedule: Patients were observed in hospital until day 15, followed by 18 months of outpatient follow-up with visits at 3, 6, 12, and 18 months [1].

Ongoing studies continue to expand the evidence base:

  • STROGHAT (NCT06356974): An epidemiological intervention study evaluating the safety and effectiveness of treating gHAT seropositive subjects (without parasitological confirmation) with this compound to achieve transmission interruption [3] [4].
  • ACOZI-KIDS (NCT05433350): An ongoing open-label study to evaluate the pharmacokinetics, efficacy, and safety of this compound in children aged 1–14 years [4] [5].

Mechanisms of Action

Research suggests this compound has a distinct mechanism of action compared to other investigational drugs. A "cell perturbome" proteomic workflow compared this compound (SCYX-7158) to another candidate, NEU-4438 [2].

cluster_acozi This compound (SCYX-7158) cluster_neu NEU-4438 start Drug Perturbation (6-hour treatment) a1 Destabilizes CPSF3 & other proteins start->a1 n1 Prevents DNA Biosynthesis start->n1 a2 Inhibits Polypeptide Translation a3 Reduces Endocytosis of Haptoglobin-Hemoglobin n2 Inhibits Basal Body Maturation moa Different Modes of Action (MOA) for this compound & NEU-4438

This compound vs. NEU-4438 Mechanism of Action

Interpretation & Key Considerations

  • High Efficacy and Safety: this compound shows a 95.2% long-term cure rate for late-stage gHAT with a favorable safety profile, making it a promising tool for WHO's 2030 elimination goal [1].
  • Major Practical Advantage: The single oral dose simplifies logistics and eliminates the need for hospitalization or lumbar puncture, a significant advance over NECT and fexinidazole [1].
  • Data Limitation: The comparison with NECT is based on a post-hoc analysis against historical data, not a direct head-to-head randomized trial [1] [6].
  • Novel Elimination Strategy: Ongoing STROGHAT study evaluates a "test-and-treat" strategy using this compound for all seropositive individuals, potentially addressing the hidden human reservoir and accelerating transmission interruption [3] [4].

References

acoziborole WHO elimination targets contribution

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Acoziborole

The table below summarizes key efficacy and safety outcomes from a pivotal Phase II/III clinical trial, comparing this compound's profile with the historical standard, NECT.

Parameter This compound (Single 960 mg oral dose) Nifurtimox-Eflornithine Combination Therapy (NECT)
Treatment Success at 18 months (Late-stage gHAT) 95.2% (159/167 patients; mITT population) [1] ~94% (Historical data, 354/376 patients) [1]
Treatment Success at 18 months (Early/Intermediate-stage gHAT) 100% (41/41 patients) [1] Not directly comparable (typically treated with pentamidine)
Common Drug-Related Adverse Events Pyrexia, asthenia (All were mild or moderate) [1] Complex regimen with more significant side effects [2]
Treatment-Related Deaths None [1] Associated with risk of encephalopathy in previous arsenical drugs [2]
Dosing Regimen & Administration Single dose, 3 oral tablets [1] 10 days of oral nifurtimox + 7 days of IV eflornithine [1]
Hospitalization Requirement Not required; observed in hospital until day 15 post-treatment in trial [1] Required for intravenous administration [1]
Disease Staging Requirement Lumbar puncture not required [2] Lumbar puncture required to confirm disease stage [1] [2]

Mechanisms of Action and Experimental Protocols

This compound and another investigational drug, NEU-4438, exhibit distinct mechanisms of action, as revealed by hypothesis-generating proteome perturbation studies [3].

Experimental Protocol for Cell Perturbome Analysis

This workflow identifies proteins and biological processes affected by a drug in a target-agnostic manner [3].

  • Trypanosome Culture & Drug Perturbation: Trypanosoma brucei cultures are treated with a concentration of the drug normalized for its biological activity (e.g., the DCC25 concentration) for a set period (e.g., 6 hours) [3].
  • Proteomic Analysis: The global proteome of perturbed cells is analyzed, typically using mass spectrometry, to identify and quantify changes in protein abundance compared to untreated controls [3].
  • Hypothesis Formulation: The sets of destabilized proteins are analyzed for enrichment in specific biological pathways or processes to formulate testable hypotheses about the drug's MoA [3].
  • Experimental Validation: Hypotheses are tested using targeted molecular and cell biology experiments (e.g., assessing DNA biosynthesis, endocytosis, or specific protein complex integrity) [3].

G Start Start Proteome Perturbation Workflow Culture Culture Trypanosomes (T. brucei) Start->Culture Treat Treat with Drug (e.g., at DCC25 for 6h) Culture->Treat Analyze Analyze Proteome (Mass Spectrometry) Treat->Analyze Hypothesize Formulate MOA Hypothesis (Pathway Enrichment Analysis) Analyze->Hypothesize Validate Validate Hypothesis (Targeted Experiments) Hypothesize->Validate Result Determine Mode of Action Validate->Result

Diagram: Experimental workflow for cell perturbome analysis to determine drug mode of action.

Comparative Mechanisms of Action

The following diagram illustrates the key differences in the biological pathways affected by this compound and NEU-4438, as identified through the perturbome workflow [3].

G cluster_this compound This compound (SCYX-7158) cluster_NEU4438 NEU-4438 DrugPerturbation Drug Perturbation A1 Destabilizes CPSF3 & 92 other proteins DrugPerturbation->A1 N1 Prevents DNA Biosynthesis DrugPerturbation->N1 A2 Inhibits mRNA Maturation A1->A2 A3 Inhibits Polypeptide Translation A2->A3 A4 Reduces Endocytosis of Haptoglobin-Hemoglobin A2->A4 N2 Disrupts Basal Body Maturation N1->N2

Diagram: Comparative mechanisms of action for this compound and NEU-4438.

Contribution to WHO Elimination Targets

This compound's profile directly addresses several challenges in achieving the WHO's goal to interrupt gHAT transmission by 2030 [1].

  • Simplifying Treatment and Diagnosis: this compound enables a "screen-and-treat" strategy. With its high safety profile, seropositive individuals can be treated immediately with a single oral dose, eliminating the need for complex confirmation via lumbar puncture and lengthy hospitalization [2] [4]. This simplification is critical for reaching more patients in remote areas.
  • Enhancing Community Participation: Historical barriers like fear of toxic treatments and invasive procedures have hindered screening campaigns. This compound's oral, single-dose nature and favorable safety profile help build community trust and increase participation in mass screening activities, which is essential for breaking transmission chains [2].
  • Optimizing Resource Allocation: this compound simplifies logistics and reduces the cost burden on health systems by shortening or eliminating hospital stays and reducing the need for specialized medical staff and equipment [5]. This allows elimination programs to use resources more efficiently.

Ongoing studies like STROGHAT are evaluating the real-world effectiveness of using this compound in a "screen-and-treat" approach to interrupt gHAT transmission [2] [4].

Key Insights for Researchers

  • Polypharmacology: this compound exhibits polypharmacology, destabilizing multiple proteins beyond CPSF3. This multi-target effect may slow the development of parasite resistance [3].
  • Implementation Challenges: Despite the promising tool, community engagement remains critical. Misconceptions about gHAT no longer being a threat and lingering fears about procedures require continuous sensitization and culturally appropriate campaign organization [2].
  • Pipeline and Status: this compound is currently in advanced stages of clinical development. The ACOZI-KIDS study is evaluating its use in pediatric populations, while the STROGHAT intervention study is assessing its safety and effectiveness in a broader seropositive population [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

367.1002861 Da

Monoisotopic Mass

367.1002861 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2IOR2OO3GW

Wikipedia

Acoziborole

Dates

Last modified: 08-15-2023
1: Li X, Zhang YK, Plattner JJ, Mao W, Alley MR, Xia Y, Hernandez V, Zhou Y, Ding
2: Shapiro AB, Gao N, Hajec L, McKinney DC. Time-dependent, reversible, oxaborole
3: Nare B, Wring S, Bacchi C, Beaudet B, Bowling T, Brun R, Chen D, Ding C,
4: Hui X, Baker SJ, Wester RC, Barbadillo S, Cashmore AK, Sanders V, Hold KM,

Explore Compound Types